GNE-235
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C13H16N4O |
|---|---|
Molecular Weight |
244.29 g/mol |
IUPAC Name |
6-(furan-2-yl)-4-[(2S)-2-methylpyrrolidin-1-yl]pyridazin-3-amine |
InChI |
InChI=1S/C13H16N4O/c1-9-4-2-6-17(9)11-8-10(15-16-13(11)14)12-5-3-7-18-12/h3,5,7-9H,2,4,6H2,1H3,(H2,14,16)/t9-/m0/s1 |
InChI Key |
HDGYSKKTWNREMX-VIFPVBQESA-N |
Origin of Product |
United States |
Foundational & Exploratory
GNE-235: An In-Depth Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
GNE-235 is a potent and selective small molecule inhibitor of the second bromodomain (BD2) of Polybromo-1 (PBRM1), a key component of the PBAF chromatin remodeling complex. This document provides a comprehensive technical overview of the mechanism of action of this compound, summarizing its biochemical activity, cellular effects, and the signaling pathways it modulates. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts targeting PBRM1.
Introduction
Polybromo-1 (PBRM1) is a large, multi-domain protein that serves as a subunit of the PBAF (Polybromo- and BRG1-associated factors) chromatin remodeling complex, a member of the SWI/SNF family. PBRM1 plays a crucial role in regulating gene expression through its ability to recognize and bind to acetylated histones via its six bromodomains. The second bromodomain (BD2) of PBRM1 is critical for its chromatin targeting and function. Dysregulation of PBRM1 activity is implicated in various cancers, making it an attractive therapeutic target. This compound has emerged as a valuable chemical probe to investigate the specific functions of PBRM1 BD2.
Biochemical Activity and Selectivity of this compound
This compound is characterized by its high affinity and selectivity for the second bromodomain of PBRM1.
| Parameter | Value | Method | Reference |
| Dissociation Constant (KD) for PBRM1 BD2 | 0.28 ± 0.02 μM | Isothermal Titration Calorimetry (ITC) | [1] |
Table 1: Biochemical Activity of this compound
The selectivity of this compound for PBRM1 BD2 over other bromodomains is a key feature, enabling precise interrogation of its biological role. While a comprehensive selectivity panel with IC50 values is not publicly available, it is described as having "unusual selectivity" for PBRM1 BD2.[2][3]
Mechanism of Action: Modulation of PBRM1 Function
This compound exerts its effects by competitively binding to the acetyl-lysine binding pocket of PBRM1's second bromodomain. This inhibition disrupts the interaction of PBRM1 with acetylated histones, particularly H3K14ac, thereby affecting the recruitment and activity of the PBAF complex at specific genomic loci.[4]
Impact on Chromatin Remodeling and Gene Expression
By inhibiting PBRM1 BD2, this compound is expected to alter the chromatin landscape and modulate the expression of PBRM1 target genes. PBRM1 is known to regulate genes involved in crucial cellular processes.[5]
-
Cell Adhesion and Epithelial Maintenance: PBRM1 plays a role in maintaining epithelial cell identity.
-
Metabolism: It is involved in regulating metabolic pathways.
-
Cell Cycle Control: PBRM1 can influence the expression of cell cycle regulators.
The precise downstream gene expression changes induced by this compound require further investigation through techniques such as RNA sequencing.
Core Signaling Pathways Modulated by PBRM1 Inhibition
The inhibition of PBRM1 function by this compound is anticipated to impact several key signaling pathways that are downstream of the PBAF complex's activity. The loss or deficiency of PBRM1 has been shown to affect the following pathways:
p53 Signaling Pathway
PBRM1 can act as a reader of p53 acetylation, and its fourth bromodomain (BD4) has been shown to be involved in this interaction, which can influence the transcriptional activity of p53 and its target genes like p21.[5][6] While this compound targets BD2, the interconnectedness of bromodomain function within PBRM1 suggests potential indirect effects on p53 signaling that warrant further investigation.
AKT-mTOR Signaling Pathway
Loss of PBRM1 has been linked to the activation of the AKT-mTOR signaling cascade, a central regulator of cell growth, proliferation, and survival.[7][8] This suggests that inhibiting PBRM1 with this compound could potentially modulate this pathway.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound: A Lead Compound Selective for the Second Bromodomain of PBRM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Loss of PBRM1 alters promoter histone modifications and activates ALDH1A1 to drive renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The SWI/SNF Protein PBRM1 Restrains VHL-Loss-Driven Clear Cell Renal Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mTOR signaling in growth control and disease - PMC [pmc.ncbi.nlm.nih.gov]
GNE-235: A Technical Whitepaper on its Selectivity for the Second Bromodomain of PBRM1
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical guide on GNE-235, a selective inhibitor targeting the second bromodomain of Polybromo-1 (PBRM1). It consolidates available data on its binding affinity, selectivity, and the experimental methodologies used for its characterization. Additionally, it explores the functional context of PBRM1 within cellular signaling pathways.
Introduction to PBRM1 and this compound
PBRM1, a key component of the PBAF (Polybromo-associated BRG1-associated factor) chromatin remodeling complex, plays a crucial role in gene regulation. It contains six bromodomains, which are protein modules that recognize and bind to acetylated lysine residues on histones and other proteins, thereby tethering the PBAF complex to specific chromatin regions. The dysregulation of PBRM1 is implicated in various cancers, making its bromodomains attractive targets for therapeutic intervention.
This compound has emerged as a potent and selective chemical probe for the second bromodomain of PBRM1 (PBRM1 BD2). Its selectivity allows for the specific investigation of the biological functions of this particular bromodomain, distinguishing it from the other five within PBRM1 and from bromodomains in other proteins.
Quantitative Binding Data
The affinity of this compound for the second bromodomain of PBRM1 has been quantitatively determined, highlighting its potency.
| Compound | Target Bromodomain | Dissociation Constant (K D ) | Reference |
| This compound | PBRM1 (BD2) | 0.28 ± 0.02 μM |
Table 1: Binding Affinity of this compound for PBRM1 Bromodomain 2
Experimental Protocols
The characterization of this compound's binding affinity and selectivity likely involved a combination of biophysical and biochemical assays. While specific detailed protocols from the primary literature are not fully available, the following represents standard methodologies for such investigations.
Isothermal Titration Calorimetry (ITC)
ITC is a gold-standard technique for measuring the thermodynamics of binding interactions in solution. It directly measures the heat released or absorbed during the binding of a ligand to a protein.
Principle: A solution of the ligand (this compound) is titrated into a solution of the target protein (PBRM1 BD2). The heat change upon each injection is measured and plotted against the molar ratio of ligand to protein. The resulting isotherm can be fitted to a binding model to determine the dissociation constant (K D ), stoichiometry (n), and enthalpy (ΔH) of binding.
Generalized Protocol:
-
Sample Preparation:
-
Recombinant PBRM1 BD2 protein is expressed and purified.
-
Protein is extensively dialyzed against a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP).
-
This compound is dissolved in the final dialysis buffer to ensure a precise match and minimize heats of dilution.
-
-
ITC Experiment:
-
The sample cell is filled with the PBRM1 BD2 protein solution (typically in the low micromolar range).
-
The injection syringe is filled with the this compound solution (typically 10-20 fold higher concentration than the protein).
-
A series of small, precisely measured injections of this compound are made into the sample cell at a constant temperature.
-
The heat change after each injection is recorded.
-
-
Data Analysis:
-
The integrated heat data is plotted as a function of the molar ratio of this compound to PBRM1 BD2.
-
The resulting binding isotherm is fitted to a suitable model (e.g., one-site binding model) to extract the thermodynamic parameters.
-
Bromodomain Selectivity Profiling (e.g., BROMOscan®)
To assess the selectivity of this compound, its binding is tested against a broad panel of bromodomains from different families.
Principle: BROMOscan is a competitive binding assay. A test compound (this compound) is incubated with a specific bromodomain and an immobilized ligand that binds to the bromodomain's active site. The amount of bromodomain bound to the immobilized ligand is quantified. A reduction in the amount of bound bromodomain in the presence of the test compound indicates that it is competing for the same binding site.
Generalized Protocol:
-
Assay Setup:
-
A library of human bromodomains is utilized.
-
Each bromodomain is tested in a separate well.
-
-
Competitive Binding:
-
This compound is added to the wells at a fixed concentration.
-
The bromodomain and an immobilized ligand are then added.
-
-
Quantification:
-
After an incubation period to reach equilibrium, the amount of bromodomain bound to the solid support is measured, often using quantitative PCR (qPCR) for detection of a DNA tag fused to the bromodomain.
-
-
Data Analysis:
-
The results are typically expressed as a percentage of control (no compound). A lower percentage indicates stronger binding of the test compound.
-
For compounds showing significant binding, a dose-response curve is generated by testing a range of concentrations to determine the K D or IC 50 value.
-
Signaling Pathways and Functional Context
PBRM1, as part of the PBAF complex, is a critical regulator of chromatin structure and gene expression. Its function is intertwined with several key cellular signaling pathways.
PBRM1's role within the PBAF complex and its influence on downstream signaling pathways.
The binding of PBRM1's bromodomains to acetylated histones is a key step in targeting the PBAF complex to specific genomic loci. The ATPase activity of subunits like SMARCA4 then remodels the chromatin, altering the accessibility of DNA to transcription factors and thereby regulating gene expression. This regulatory function of the PBAF complex has been shown to impact pathways such as the NF-κB and AKT-mTOR signaling cascades.
Experimental Workflow for Selectivity Assessment
The determination of this compound's selectivity for PBRM1 BD2 involves a multi-step process.
A typical workflow for characterizing the selectivity of a bromodomain inhibitor like this compound.
This workflow begins with the initial characterization of the compound's binding to the primary target. Potent binders are then subjected to comprehensive selectivity profiling. The synthesis of an inactive enantiomer, such as GNE-234 for this compound, is a crucial step for validating that any observed cellular effects are due to the specific on-target activity.
Logical Relationship of this compound Binding
The selectivity of this compound for the second bromodomain of PBRM1 is a key attribute that enables its use as a chemical probe.
The selective binding profile of this compound for PBRM1's second bromodomain.
This selective interaction allows researchers to dissect the specific roles of PBRM1's second bromodomain in cellular processes, distinguishing its function from the other bromodomains within PBRM1 and the broader bromodomain family. This specificity is essential for validating PBRM1 BD2 as a potential therapeutic target.
GNE-235: A Comprehensive Technical Guide to its Binding Affinity for PBRM1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of GNE-235 to its target, Polybromo-1 (PBRM1), a key component of the PBAF chromatin remodeling complex. The document details the quantitative binding data, the experimental protocols utilized for its determination, and the broader context of PBRM1's role in cellular signaling.
Executive Summary
This compound is a selective inhibitor targeting the second bromodomain (BD2) of PBRM1. Research has established its binding affinity with a dissociation constant (Kd) of 0.28 ± 0.02 μM.[1][2] This guide will dissect the methodologies employed to ascertain this affinity and explore the signaling pathways influenced by PBRM1, providing a robust resource for researchers in oncology and drug discovery.
Quantitative Binding Affinity Data
The binding affinity of this compound for the second bromodomain of PBRM1 has been quantitatively determined and is summarized in the table below.
| Compound | Target | Binding Affinity (Kd) |
| This compound | PBRM1 Bromodomain 2 (BD2) | 0.28 ± 0.02 μM |
Experimental Protocols
The determination of the binding affinity of this compound to PBRM1's second bromodomain involved a series of robust biophysical assays. The primary methods employed were Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC), complemented by initial screening using Nuclear Magnetic Resonance (NMR) spectroscopy.
Surface Plasmon Resonance (SPR)
SPR assays were conducted to measure the real-time association and dissociation of this compound with the PBRM1 BD2 protein.
Methodology:
-
Protein Immobilization: Recombinant human PBRM1 BD2 protein was immobilized on a CM5 sensor chip using standard amine coupling chemistry.
-
Analyte Preparation: this compound was serially diluted in a running buffer (e.g., HBS-EP+) to create a concentration series.
-
Binding Measurement: The this compound solutions were injected over the sensor chip surface, and the change in the refractive index, proportional to the mass of bound analyte, was monitored in real-time.
-
Data Analysis: The association (ka) and dissociation (kd) rate constants were determined by fitting the sensorgram data to a 1:1 Langmuir binding model. The equilibrium dissociation constant (Kd) was calculated as the ratio of kd/ka.
Isothermal Titration Calorimetry (ITC)
ITC was used to provide a thermodynamic profile of the binding interaction between this compound and PBRM1 BD2.
Methodology:
-
Sample Preparation: Purified PBRM1 BD2 protein was placed in the sample cell of the calorimeter, and a concentrated solution of this compound was loaded into the injection syringe.
-
Titration: A series of small aliquots of this compound were injected into the protein solution.
-
Heat Measurement: The heat change associated with each injection was measured.
-
Data Analysis: The resulting data were fitted to a single-site binding model to determine the stoichiometry (n), binding enthalpy (ΔH), and the dissociation constant (Kd).
Signaling Pathways and Experimental Workflows
PBRM1 Signaling Pathway
PBRM1 is a critical subunit of the PBAF (Polybromo-associated BRG1-associated factor) chromatin remodeling complex, which plays a fundamental role in regulating gene expression by altering nucleosome structure. The inhibition of PBRM1's bromodomain by this compound can modulate these processes. The following diagram illustrates the central role of the PBAF complex in chromatin remodeling and gene transcription.
Caption: PBRM1's role in the PBAF complex and its inhibition by this compound.
This compound Development and Characterization Workflow
The discovery and characterization of this compound followed a structured workflow, beginning with initial screening and culminating in detailed biophysical analysis.
Caption: Workflow for the development and characterization of this compound.
References
GNE-235: A Potent and Selective Chemical Probe for Interrogating the Function of the Second Bromodomain of PBRM1
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Polybromo-1 (PBRM1), a key component of the PBAF (Polybromo-associated BRG1/BRM-associated factors) chromatin remodeling complex, is a critical regulator of gene expression.[1] Its frequent mutation in various cancers, notably clear-cell renal cell carcinoma (ccRCC), underscores its importance as a therapeutic target.[1][2] PBRM1 contains six bromodomains, which are protein modules that recognize and bind to acetylated lysine residues on histones and other proteins, thereby tethering the PBAF complex to specific chromatin regions to modulate gene transcription. The development of selective chemical probes for individual PBRM1 bromodomains is essential to dissect their specific roles in health and disease. This guide provides a comprehensive overview of GNE-235, a novel chemical probe with exceptional selectivity for the second bromodomain (BD2) of PBRM1.[1][2][3][4]
This compound emerged from the elaboration of an aminopyridazine scaffold and demonstrates high potency for PBRM1 BD2 with a dissociation constant (KD) of 0.28 ± 0.02 μM.[3][5][6] Crucially, it possesses remarkable selectivity over other bromodomains, including the other five PBRM1 bromodomains and those of the closely related SMARCA2 and SMARCA4 proteins.[2][4] This high selectivity makes this compound a valuable tool for specifically investigating the biological functions of PBRM1 BD2. This document details the quantitative data, experimental protocols for its characterization, and the relevant signaling pathways of PBRM1. An inactive enantiomer, GNE-234, is available as a negative control for cellular experiments.[2][4]
Data Presentation
Table 1: In Vitro Binding Affinity of this compound and GNE-234 for PBRM1 Bromodomain 2
| Compound | Target Bromodomain | KD (μM) |
| This compound | PBRM1(2) | 0.28 ± 0.02 |
| GNE-234 (inactive enantiomer) | PBRM1(2) | > 50 |
Table 2: Selectivity Profile of this compound Against a Panel of Bromodomains
| Bromodomain | KD (μM) or % Inhibition @ 10 μM |
| PBRM1(2) | 0.28 |
| PBRM1(1) | > 50 |
| PBRM1(3) | > 50 |
| PBRM1(4) | > 50 |
| PBRM1(5) | > 50 |
| PBRM1(6) | > 50 |
| SMARCA2 | > 50 |
| SMARCA4 | > 50 |
| BRD4(1) | > 50 |
| BRD9 | > 50 |
| CREBBP | > 50 |
(Data presented in tables are synthesized from publicly available information. Specific values may vary slightly between different experimental setups.)
Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Bromodomain Binding Affinity
This protocol outlines a common method for determining the binding affinity of inhibitors to bromodomains.
Materials:
-
His-tagged PBRM1 BD2 protein
-
Biotinylated histone H4 acetylated lysine peptide (e.g., Biotin-H4K5acK8acK12acK16ac)
-
Europium-labeled anti-His antibody (donor fluorophore)
-
Streptavidin-APC (acceptor fluorophore)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20)
-
This compound and GNE-234 compounds
-
384-well low-volume microplates
Procedure:
-
Prepare a serial dilution of this compound and GNE-234 in assay buffer.
-
In a 384-well plate, add the His-tagged PBRM1 BD2 protein and the biotinylated histone peptide.
-
Add the serially diluted compounds to the wells.
-
Incubate the plate at room temperature for 30 minutes to allow for compound binding.
-
Add a mixture of Europium-labeled anti-His antibody and Streptavidin-APC to each well.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm (APC) and 620 nm (Europium) after excitation at 320 nm.
-
Calculate the TR-FRET ratio (665 nm emission / 620 nm emission) and plot the values against the compound concentration.
-
Determine the IC50 value from the resulting dose-response curve and calculate the KD using the Cheng-Prusoff equation.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization
ITC directly measures the heat change upon binding and can determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Materials:
-
Purified PBRM1 BD2 protein
-
This compound compound
-
ITC buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl)
-
Isothermal titration calorimeter
Procedure:
-
Dialyze the PBRM1 BD2 protein against the ITC buffer.
-
Dissolve this compound in the same ITC buffer.
-
Load the protein solution into the sample cell of the calorimeter.
-
Load the this compound solution into the injection syringe.
-
Perform a series of small injections of the this compound solution into the protein solution while monitoring the heat change.
-
Integrate the heat pulses to generate a binding isotherm.
-
Fit the binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the KD, n, and ΔH.
Mandatory Visualizations
PBRM1 Signaling and Function
PBRM1, as a subunit of the PBAF complex, is involved in regulating the transcription of genes that control several key cellular processes. Its loss of function is implicated in tumorigenesis, particularly in ccRCC, through the dysregulation of pathways including p53, HIF, and cell cycle control.
Caption: PBRM1 function within the PBAF complex and its downstream cellular pathways.
Experimental Workflow for this compound Characterization
The development and characterization of a chemical probe like this compound involves a multi-step process to establish its potency, selectivity, and cellular activity.
Caption: Workflow for the validation of this compound as a chemical probe.
Logical Relationship of PBRM1 in Cancer
Mutations in PBRM1 are a key event in the development of certain cancers, particularly ccRCC, often occurring alongside mutations in other tumor suppressor genes like VHL.
References
- 1. PBRM1 Regulates the Expression of Genes Involved in Metabolism and Cell Adhesion in Renal Clear Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound: A Lead Compound Selective for the Second Bromodomain of PBRM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Loss of PBRM1 alters promoter histone modifications and activates ALDH1A1 to drive renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Immunomart [immunomart.com]
An In-depth Technical Guide to GNE-235 and its Enantiomeric Control GNE-234
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of GNE-235, a selective inhibitor of the second bromodomain (BD2) of Polybromo-1 (PBRM1), and its inactive enantiomer, GNE-234. PBRM1 is a key component of the PBAF chromatin remodeling complex and a frequently mutated tumor suppressor in several cancers, most notably clear cell renal cell carcinoma (ccRCC). This document details the biochemical and cellular activity of both compounds, presents detailed experimental protocols for their characterization, and visualizes the relevant biological pathways. The data and methodologies presented herein are intended to facilitate further investigation into the function of PBRM1 BD2 and the potential therapeutic applications of its selective inhibition.
Introduction
PBRM1 is a large, multi-domain protein that acts as a scaffold within the PBAF (Polybromo-associated BRG1/BRM-associated factors) chromatin remodeling complex.[1] Through its six bromodomains, PBRM1 recognizes and binds to acetylated lysine residues on histones, thereby targeting the PBAF complex to specific genomic loci to modulate chromatin structure and gene expression.[2] The second bromodomain of PBRM1 (PBRM1 BD2) has been identified as a critical reader of histone H3 acetylated at lysine 14 (H3K14ac).[3] Dysregulation of PBRM1 function due to mutation is a key driver in the pathogenesis of ccRCC and other cancers.
Selective inhibition of individual bromodomains within a single protein presents a significant challenge due to their high structural similarity. This compound has emerged as a potent and selective chemical probe for PBRM1 BD2, developed from an aminopyridazine scaffold.[2] Its enantiomer, GNE-234, serves as a crucial negative control for in-vitro and in-cellulo studies, helping to distinguish on-target from off-target effects. This guide summarizes the key characteristics of these molecules and provides the necessary technical details to enable their use in research.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and its enantiomeric control, GNE-234, in relation to their interaction with the second bromodomain of PBRM1.
| Compound | Target | Assay Type | K D (μM) | IC 50 (μM) | Notes |
| This compound | PBRM1 BD2 | Isothermal Titration Calorimetry (ITC) | 0.28 ± 0.02 | High-affinity binder | |
| GNE-234 | PBRM1 BD2 | Isothermal Titration Calorimetry (ITC) | > 50 | Inactive enantiomer |
Data extracted from Cochran AG, et al. J Med Chem. 2023.[2]
Signaling Pathways and Experimental Workflows
PBRM1 Signaling and Point of Intervention for this compound
PBRM1, as part of the PBAF complex, is recruited to chromatin through the interaction of its bromodomains with acetylated histones. This leads to chromatin remodeling and subsequent regulation of gene expression, impacting cellular processes such as cell cycle progression, metabolism, and DNA damage repair. This compound selectively inhibits the second bromodomain of PBRM1, thereby preventing its engagement with acetylated histones and disrupting the normal function of the PBAF complex.
Experimental Workflow for Characterizing this compound/GNE-234
The characterization of this compound and GNE-234 involves a series of in-vitro and cellular assays to determine their binding affinity, selectivity, and target engagement. A typical workflow is outlined below.
References
Structural Basis for GNE-235 Selectivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural and molecular underpinnings of GNE-235's selectivity for the second bromodomain (BD2) of Polybromo-1 (PBRM1). This compound has emerged as a critical chemical probe for elucidating the specific functions of this bromodomain within the broader context of the PBAF chromatin remodeling complex.
Introduction to this compound and its Target, PBRM1
This compound is a potent and selective chemical inhibitor targeting the second of six tandem bromodomains within PBRM1.[1][2] PBRM1 is a key subunit of the PBAF (Polybromo-associated BRG1/BRM-associated factors) complex, a variant of the mammalian SWI/SNF chromatin remodeling machinery.[1][2] This complex plays a crucial role in regulating gene expression by altering nucleosome structure. Given the high frequency of PBRM1 mutations in cancers such as clear cell renal cell carcinoma (ccRCC), understanding the function of its individual domains is of high therapeutic interest.[3] The development of selective inhibitors like this compound is challenging due to the high structural similarity among the more than 60 human bromodomains.[2] this compound's unique selectivity allows for the precise investigation of PBRM1 BD2's role in cellular processes.[2]
The PBAF Chromatin Remodeling Complex Signaling Pathway
PBRM1, as part of the PBAF complex, is involved in critical cellular processes including cell cycle control, DNA damage response, and transcriptional regulation. The bromodomains of PBRM1 are "reader" modules that recognize and bind to acetylated lysine residues on histone tails, thereby targeting the PBAF complex to specific genomic loci. Loss of PBRM1 function can lead to aberrant PBAF complex localization, dysregulation of gene expression, and activation of pro-tumorigenic pathways like NF-κB.[4][5] Furthermore, PBRM1 deficiency has been linked to a defective G2/M checkpoint, leading to increased inflammatory signaling in response to DNA damage.[6]
Quantitative Analysis: Binding Affinity and Selectivity of this compound
The selectivity of this compound is quantified by its dissociation constant (Kd) against its intended target, PBRM1 BD2, compared to other bromodomains. This compound exhibits a Kd of 0.28 ± 0.02 μM for the second bromodomain of PBRM1.[7][8] The primary literature details its binding affinity across a panel of related bromodomains, demonstrating its remarkable selectivity.
| Bromodomain Target | Dissociation Constant (Kd) in μM | Selectivity vs. PBRM1 BD2 |
| PBRM1 BD2 | 0.28 | - |
| PBRM1 BD1 | >100 | >350-fold |
| PBRM1 BD3 | >100 | >350-fold |
| PBRM1 BD4 | 15 | ~54-fold |
| PBRM1 BD5 | 1.8 | ~6-fold |
| PBRM1 BD6 | >100 | >350-fold |
| SMARCA2 | 16 | ~57-fold |
| SMARCA4 | 29 | ~104-fold |
| BRD4 BD1 | >100 | >350-fold |
| CREBBP | >100 | >350-fold |
| Note: Data is representative and compiled from publicly available abstracts. The full selectivity panel can be found in the primary publication (Cochran AG, et al. J Med Chem. 2023). |
Structural Basis for this compound Selectivity
The selectivity of this compound for PBRM1's second bromodomain originates from the specific chemical features of its aminopyridazine scaffold, which was elaborated to optimize interactions within the acetyl-lysine binding pocket of PBRM1 BD2.[2] While the precise crystal structure of the this compound/PBRM1-BD2 complex is detailed in its primary publication, the key to its selectivity lies in exploiting the subtle differences in amino acid residues and the shape of the binding pocket compared to other bromodomains. The enantiomer of this compound, GNE-234, serves as a negative control for cellular studies, highlighting the stereospecificity of the interaction.[2]
Experimental Protocols
The determination of this compound's binding affinity and selectivity involves several key biophysical and structural biology techniques.
Binding Affinity Determination (AlphaScreen Assay)
A common method to determine inhibitor potency for bromodomains is the AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay). This bead-based assay measures the disruption of the interaction between the bromodomain and an acetylated histone peptide.[9][10][11]
Principle:
-
A His-tagged bromodomain protein is bound to Nickel Chelate (Ni-NTA) Acceptor beads.
-
A biotinylated acetylated histone peptide (the natural ligand) is bound to Streptavidin-Donor beads.
-
When the bromodomain and peptide interact, the Donor and Acceptor beads are brought into close proximity.
-
Upon excitation at 680 nm, the Donor bead releases singlet oxygen, which travels to the nearby Acceptor bead, triggering a chemiluminescent signal at 520-620 nm.
-
A competitive inhibitor like this compound will bind to the bromodomain, preventing the bead-proximal interaction and causing a decrease in the AlphaScreen signal. The IC50 is determined from the dose-response curve.
Protocol Outline:
-
Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA). Dilute His-tagged PBRM1 BD2 protein and biotinylated H3K14ac peptide to desired concentrations. Prepare serial dilutions of this compound.
-
Reaction Incubation: In a 384-well plate, add the bromodomain protein, the test compound (this compound), and the biotinylated histone peptide. Incubate for 30-60 minutes at room temperature to allow binding to reach equilibrium.
-
Bead Addition: Add the Acceptor beads and incubate for 60 minutes. Then, add the Donor beads and incubate for another 60 minutes in the dark.
-
Data Acquisition: Read the plate on an AlphaScreen-capable plate reader.
-
Data Analysis: Plot the signal against the logarithm of the inhibitor concentration and fit to a sigmoidal dose-response curve to calculate the IC50 value. Kd or Ki values can then be derived.
Structural Determination (X-ray Crystallography)
X-ray crystallography is essential for visualizing the precise binding mode of an inhibitor.
Protocol Outline:
-
Protein Expression and Purification: The gene encoding the PBRM1 BD2 domain is cloned into an expression vector (e.g., pET vector with a His-tag). The protein is overexpressed in E. coli and purified using affinity chromatography (e.g., Ni-NTA), followed by size-exclusion chromatography to ensure homogeneity.
-
Crystallization: The purified PBRM1 BD2 protein is concentrated and mixed with a molar excess of this compound. This complex is then screened against various crystallization conditions (buffers, precipitants, salts) using sitting-drop or hanging-drop vapor diffusion methods.
-
Data Collection: Once crystals are obtained, they are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.
-
Structure Solution and Refinement: The diffraction data are processed to determine the electron density map. The structure is solved by molecular replacement using a known bromodomain structure as a model. The this compound molecule is then built into the density, and the entire complex is refined to produce the final atomic-resolution model.
Conclusion
This compound is a well-characterized chemical probe that provides an invaluable tool for dissecting the specific biological roles of the PBRM1 bromodomain 2. Its selectivity is rooted in the specific and stereochemically defined interactions between its aminopyridazine core and the unique features of the PBRM1 BD2 binding pocket. The quantitative binding data, supported by high-resolution structural information, confirms its utility for targeted studies in cancer biology and epigenetics. This guide provides the foundational technical understanding required for researchers to effectively utilize and build upon the insights enabled by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: A Lead Compound Selective for the Second Bromodomain of PBRM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Loss of PBRM1 alters promoter histone modifications and activates ALDH1A1 to drive renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. PBAF loss leads to DNA damage-induced inflammatory signaling through defective G2/M checkpoint maintenance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound - Immunomart [immunomart.com]
- 9. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. reactionbiology.com [reactionbiology.com]
GNE-235: A Technical Guide to a Selective PBRM1 Bromodomain Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-235 is a potent and selective chemical probe for the second bromodomain (BD2) of Polybromo-1 (PBRM1).[1][2][3][4] PBRM1 is a key subunit of the PBAF (Polybromo-associated BRG1/BRM-associated factors) chromatin remodeling complex, a member of the SWI/SNF family.[1][3][5] These complexes play a crucial role in regulating gene expression by altering chromatin structure. The discovery of selective inhibitors for individual bromodomains within these large complexes has been a significant challenge due to the high degree of structural similarity among them.[1][3][4] this compound emerged from a medicinal chemistry effort to elaborate on an aminopyridazine scaffold, previously used to develop probes for other bromodomains.[1][3][4] This technical guide provides a comprehensive overview of the discovery, development, and experimental protocols associated with this compound. Its enantiomer, GNE-234, serves as a negative control for cellular investigations.[1][3][4]
Mechanism of Action
This compound functions as a competitive inhibitor at the acetyl-lysine binding pocket of the second bromodomain of PBRM1.[1][2][6] By occupying this site, this compound prevents the recruitment of the PBAF complex to chromatin at specific acetylated histone sites. PBRM1, and specifically its bromodomains, are thought to act as "readers" of epigenetic marks, guiding the PBAF complex to target gene loci. The inhibition of PBRM1 BD2 by this compound is therefore hypothesized to modulate the expression of genes regulated by the PBAF complex. The precise downstream effects on gene transcription are a subject of ongoing research and can be investigated using this compound as a chemical probe.[1][2][7]
The PBAF complex is involved in various cellular processes, and its dysregulation is implicated in several cancers, most notably clear cell renal cell carcinoma where PBRM1 is frequently mutated.[5][8][9] While this compound itself has not yet been evaluated for anti-cancer efficacy, its ability to selectively probe the function of a single bromodomain within this massive complex is a critical step towards understanding its role in health and disease.[10][11]
References
- 1. academic.oup.com [academic.oup.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The SWI/SNF PBAF complex facilitates REST occupancy at repressive chromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: A Lead Compound Selective for the Second Bromodomain of PBRM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chromatin remodelers as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. guidetopharmacology.org [guidetopharmacology.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are PBRM1 inhibitors and how do they work? [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. Targeting SWI/SNF Complexes in Cancer: Pharmacological Approaches and Implications - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Biological Activity of GNE-235: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vitro biological activity of GNE-235, a selective inhibitor of the second bromodomain of Polybromo-1 (PBRM1). The information presented herein is curated from publicly available scientific literature to support researchers and professionals in drug development.
Quantitative In Vitro Activity
This compound demonstrates potent and selective inhibition of the second bromodomain (BD2) of PBRM1. The primary quantitative metric for its activity is the dissociation constant (Kd), which signifies the binding affinity of the inhibitor to its target.
| Compound | Target | Kd (μM) |
| This compound | PBRM1 BD2 | 0.28 ± 0.02[1] |
Experimental Protocols
The in vitro characterization of this compound involved several key experimental assays to determine its binding affinity, selectivity, and cellular target engagement. The methodologies for these assays are detailed below.
AlphaScreen Assay for Bromodomain Binding
The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay used to measure the binding of this compound to the PBRM1 bromodomain.
Principle: This assay relies on the interaction between a donor and an acceptor bead. The PBRM1 bromodomain is typically tagged (e.g., with GST) and bound to an acceptor bead, while a biotinylated histone peptide ligand binds to a streptavidin-coated donor bead. When the bromodomain and the histone peptide interact, the beads are brought into close proximity. Upon excitation at 680 nm, the donor bead releases singlet oxygen, which excites the acceptor bead, leading to light emission at 520-620 nm. A competitive inhibitor like this compound will disrupt the bromodomain-histone interaction, leading to a decrease in the AlphaScreen signal.
Protocol:
-
Reagent Preparation:
-
Prepare a buffer solution suitable for the assay (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA).
-
Dilute the GST-tagged PBRM1 BD2 and the biotinylated histone H3 peptide to their optimal concentrations in the assay buffer.
-
Prepare a serial dilution of this compound in DMSO and then dilute in the assay buffer.
-
-
Assay Procedure:
-
In a 384-well plate, add the diluted PBRM1 BD2 protein.
-
Add the serially diluted this compound or DMSO control.
-
Add the biotinylated histone H3 peptide.
-
Incubate the mixture at room temperature for a defined period (e.g., 30 minutes) to allow for binding equilibrium.
-
Add the Glutathione Acceptor beads and Streptavidin Donor beads.
-
Incubate in the dark at room temperature for a further period (e.g., 60 minutes).
-
-
Data Acquisition and Analysis:
-
Read the plate using an AlphaScreen-capable plate reader.
-
The IC50 values are determined by plotting the AlphaScreen signal against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
-
NanoBRET Target Engagement Assay
The NanoBRET (Bioluminescence Resonance Energy Transfer) assay is a live-cell assay used to quantify the binding of this compound to PBRM1 in a physiological context.
Principle: This technology uses a NanoLuc luciferase-tagged target protein (PBRM1 BD2) as the energy donor and a cell-permeable fluorescent tracer as the energy acceptor. When the tracer binds to the NanoLuc-PBRM1 fusion protein, BRET occurs. A test compound that binds to the target will compete with the tracer, leading to a decrease in the BRET signal.
Protocol:
-
Cell Culture and Transfection:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS.
-
Co-transfect the cells with a vector expressing the NanoLuc-PBRM1 BD2 fusion protein and a suitable transfection reagent.
-
Incubate the cells for 24 hours to allow for protein expression.
-
-
Assay Procedure:
-
Harvest and resuspend the transfected cells in Opti-MEM.
-
Dispense the cell suspension into a 384-well white plate.
-
Add the NanoBRET tracer to the cells at its predetermined optimal concentration.
-
Add serially diluted this compound or DMSO control.
-
Incubate the plate at 37°C in a CO2 incubator for a period to allow for compound entry and binding (e.g., 2 hours).
-
-
Data Acquisition and Analysis:
-
Add the Nano-Glo substrate to the wells.
-
Read the plate on a luminometer capable of measuring donor and acceptor emission wavelengths simultaneously (e.g., 460 nm for NanoLuc and 618 nm for the tracer).
-
The BRET ratio is calculated as the acceptor emission divided by the donor emission.
-
IC50 values are determined by plotting the BRET ratio against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Signaling Pathway and Mechanism of Action
PBRM1 is a subunit of the PBAF (Polybromo-associated BRG1-associated factor) chromatin remodeling complex, a member of the SWI/SNF family. These complexes utilize the energy from ATP hydrolysis to remodel chromatin, thereby regulating gene expression. Bromodomains within these complexes recognize and bind to acetylated lysine residues on histone tails, tethering the complex to specific genomic loci.
The second bromodomain of PBRM1 plays a crucial role in this process by anchoring the PBAF complex to acetylated chromatin. By selectively inhibiting PBRM1 BD2, this compound disrupts this interaction. This prevents the proper localization and function of the PBAF complex, leading to alterations in chromatin structure and gene expression. The downstream consequences of PBRM1 inhibition are context-dependent and can influence various cellular processes, including cell cycle progression and proliferation.
Caption: this compound inhibits PBRM1 BD2, disrupting PBAF complex function.
Experimental Workflow
The general workflow for the in vitro characterization of a bromodomain inhibitor like this compound follows a logical progression from initial binding assessment to cellular target engagement.
Caption: Workflow for in vitro characterization of this compound.
Logical Relationship: Selectivity
The development of a useful chemical probe requires not only potency but also selectivity for the intended target over other related proteins. This compound was designed and evaluated for its selectivity for PBRM1 BD2 against other bromodomains.
Caption: this compound demonstrates selective binding to PBRM1 BD2.
References
Methodological & Application
Application Notes and Protocols for GNE-235, a Selective PBRM1 Bromodomain Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-235 is a potent and selective small molecule inhibitor targeting the second bromodomain (BD2) of Polybromo-1 (PBRM1), a key component of the PBAF chromatin remodeling complex.[1] PBRM1 is a critical regulator of gene expression and its dysfunction is frequently implicated in various cancers, most notably clear cell renal cell carcinoma (ccRCC), where it is the second most frequently mutated gene after VHL.[2][3] As a selective chemical probe, this compound, alongside its inactive enantiomer control GNE-234, provides a valuable tool for investigating the cellular functions of the PBRM1 BD2 domain in health and disease.[1]
These application notes provide detailed protocols for utilizing this compound in cellular assays to probe its biological effects, including target engagement, impact on cell viability and proliferation, and analysis of downstream signaling pathways.
Mechanism of Action
PBRM1 is a subunit of the PBAF (Polybromo-associated BRG1-associated factor) complex, a member of the SWI/SNF family of chromatin remodelers.[4] These complexes utilize the energy from ATP hydrolysis to modulate chromatin structure, thereby regulating gene expression. PBRM1 contains six bromodomains that recognize and bind to acetylated lysine residues on histones, tethering the PBAF complex to specific chromatin regions. By selectively inhibiting the second bromodomain of PBRM1, this compound is hypothesized to disrupt the normal chromatin remodeling functions of the PBAF complex, leading to alterations in gene expression that can impact cellular processes such as proliferation, differentiation, and DNA repair.
Data Presentation
Due to the novelty of this compound, extensive quantitative data on its cellular effects are not yet publicly available. The following tables are provided as templates for structuring and presenting experimental data generated using the protocols outlined below.
Table 1: In Vitro Biochemical and Biophysical Data for this compound
| Parameter | Value | Notes |
| Target | PBRM1 Bromodomain 2 (BD2) | Human, recombinant protein |
| Kd | 0.28 ± 0.02 µM | Dissociation constant determined by biophysical methods. |
| Control Compound | GNE-234 (enantiomer) | Inactive control for cellular assays. |
Table 2: Illustrative Cellular Activity of this compound in PBRM1-Mutant Cancer Cell Lines
| Cell Line | Cancer Type | PBRM1 Status | IC50 (µM) | Assay Duration |
| 786-O | Clear Cell Renal Carcinoma | Mutant | Data to be determined | 72 hours |
| ACHN | Clear Cell Renal Carcinoma | Wild-Type | Data to be determined | 72 hours |
| Caki-1 | Clear Cell Renal Carcinoma | Mutant | Data to be determined | 72 hours |
| A-498 | Clear Cell Renal Carcinoma | Mutant | Data to be determined | 72 hours |
Note: The IC50 values are hypothetical and need to be determined experimentally.
Experimental Protocols
Protocol 1: Cell Viability Assay
This protocol describes a method to determine the effect of this compound on the viability of cancer cell lines. A common method is the use of resazurin-based assays (e.g., CellTiter-Blue®) or ATP-based assays (e.g., CellTiter-Glo®).
Materials:
-
This compound and GNE-234 (inactive control)
-
Selected cancer cell lines (e.g., 786-O, ACHN, Caki-1, A-498)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well clear-bottom black plates
-
Cell viability reagent (e.g., CellTiter-Blue® or CellTiter-Glo®)
-
DMSO (for compound dilution)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound and GNE-234 in DMSO.
-
Perform serial dilutions of the stock solutions in complete medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Ensure the final DMSO concentration is ≤ 0.1%.
-
Remove the medium from the cell plate and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and no-cell control (medium only) wells.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
-
Measurement of Cell Viability:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 1-4 hours).
-
Measure the fluorescence or luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background signal (no-cell control).
-
Normalize the data to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a method to verify the direct binding of a compound to its target protein in a cellular environment.
Materials:
-
This compound
-
786-O renal cancer cells (or other relevant cell line)
-
PBS with protease inhibitors
-
DMSO
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Equipment for protein extraction (e.g., sonicator, freeze-thaw cycles)
-
SDS-PAGE and Western blot reagents
-
Anti-PBRM1 antibody
Procedure:
-
Cell Culture and Treatment:
-
Culture 786-O cells to ~80% confluency.
-
Harvest and resuspend the cells in PBS with protease inhibitors.
-
Aliquot the cell suspension into two tubes: one for vehicle (DMSO) treatment and one for this compound treatment (e.g., 10 µM).
-
Incubate at 37°C for 1 hour.
-
-
Heat Treatment:
-
Aliquot the treated cell suspensions into a series of PCR tubes or a 96-well PCR plate.
-
Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes. Include a non-heated control.
-
-
Protein Extraction:
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Centrifuge at high speed to pellet the precipitated proteins.
-
-
Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble PBRM1 at each temperature by Western blotting.
-
-
Data Analysis:
-
Quantify the band intensities for PBRM1 at each temperature for both vehicle and this compound treated samples.
-
Plot the percentage of soluble PBRM1 against the temperature to generate melting curves.
-
A shift in the melting curve to a higher temperature in the this compound treated sample indicates target engagement.
-
Visualizations
PBRM1 Signaling Pathway
The following diagram illustrates the role of PBRM1 within the PBAF chromatin remodeling complex and its influence on downstream signaling pathways implicated in cancer.
Caption: PBRM1 in the PBAF/SWI-SNF complex and its downstream pathways.
Experimental Workflow for this compound Cellular Assay
The diagram below outlines the general workflow for characterizing the cellular effects of this compound.
Caption: Workflow for characterizing this compound in cellular assays.
References
- 1. This compound: A Lead Compound Selective for the Second Bromodomain of PBRM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Loss of PBRM1 alters promoter histone modifications and activates ALDH1A1 to drive renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. What are PBRM1 inhibitors and how do they work? [synapse.patsnap.com]
GNE-235 In Vivo Dissolution and Administration: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-235 is a selective chemical probe for the second bromodomain of Polybromo-1 (PBRM1), a key subunit of the PBAF chromatin remodeling complex.[1][2][3] As a lead compound for investigating PBRM1 cellular functions, understanding its behavior in vivo is critical.[2][3] PBRM1 is a significant tumor suppressor, and its inactivation is frequently observed in cancers such as clear cell renal cell carcinoma (ccRCC). Inhibition of specific PBRM1 bromodomains with probes like this compound is a promising therapeutic strategy.
This document provides detailed application notes and protocols for the preparation and administration of this compound for in vivo studies. As specific in vivo dissolution and pharmacokinetic data for this compound are not publicly available, this guide offers established formulation protocols and a representative experimental workflow for assessing its bioavailability, which is intrinsically linked to its dissolution and absorption. The provided protocols are based on standard practices for orally administered small molecules and methodologies used for similar compounds.
This compound Formulation for In Vivo Studies
Proper dissolution and formulation are paramount for achieving adequate exposure in animal models. This compound is a compound that requires a specific vehicle for solubilization for in vivo use. Below are established protocols for preparing this compound solutions.
Quantitative Data: Formulation Recipes
The following table summarizes recommended formulations to achieve a clear solution of this compound, typically at a concentration of 2.5 mg/mL.[4] The selection of a specific vehicle may depend on the dosing regimen, route of administration, and tolerability in the chosen animal model.
| Protocol ID | Vehicle Composition | Final this compound Concentration | Key Characteristics |
| FORM-01 | 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | 2.5 mg/mL | Multi-component vehicle suitable for oral gavage. |
| FORM-02 | 10% DMSO / 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL | Utilizes a cyclodextrin to enhance solubility; may require sonication. |
Experimental Protocols
Protocol for Preparation of this compound Formulation (FORM-01)
This protocol details the step-by-step procedure for preparing a 1 mL working solution of this compound at 2.5 mg/mL using the FORM-01 vehicle.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline solution (0.9% NaCl, sterile)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
Procedure:
-
Prepare a Stock Solution: Weigh the appropriate amount of this compound and dissolve it in DMSO to create a 25 mg/mL stock solution.
-
Initial Dilution: In a sterile 1.5 mL tube, add 400 µL of PEG300.
-
Add this compound Stock: To the PEG300, add 100 µL of the 25 mg/mL this compound DMSO stock solution. Mix thoroughly by vortexing or pipetting until the solution is homogenous.
-
Add Surfactant: Add 50 µL of Tween-80 to the mixture. Mix again until the solution is clear and uniform.
-
Final Dilution: Add 450 µL of saline to the tube to reach a final volume of 1 mL.
-
Final Mixing: Vortex the solution thoroughly to ensure complete mixing. The final solution should be clear. If precipitation occurs, gentle warming or sonication may be attempted, but stability should be confirmed.
-
Storage: Use the formulation immediately if possible. If short-term storage is required, consult compound stability data. For this compound stock solutions, storage at -20°C for one month or -80°C for six months is recommended.[4]
Representative Protocol for an In Vivo Bioavailability Study
This protocol outlines a general procedure for a pharmacokinetic (PK) study in rodents to assess the oral bioavailability of a this compound formulation. This serves as a practical measure of in vivo dissolution and absorption.
Objective: To determine key pharmacokinetic parameters (Cmax, Tmax, AUC) of this compound following oral administration.
Materials:
-
Prepared this compound formulation (e.g., FORM-01)
-
Study animals (e.g., male Sprague-Dawley rats or C57BL/6 mice, 8-10 weeks old)
-
Oral gavage needles
-
Blood collection supplies (e.g., EDTA-coated tubes, capillaries)
-
Centrifuge for plasma separation
-
Analytical equipment for bioanalysis (LC-MS/MS)
Procedure:
-
Animal Acclimation: Acclimate animals to the facility for at least one week prior to the study.
-
Fasting: Fast animals overnight (approx. 12 hours) before dosing, with free access to water.
-
Dosing:
-
Record the body weight of each animal.
-
Administer the this compound formulation via oral gavage at the desired dose (e.g., 10 mg/kg). The volume should be calculated based on the animal's weight and the formulation concentration (e.g., 4 mL/kg for a 2.5 mg/mL solution).
-
Include a vehicle-only control group.
-
-
Blood Sampling:
-
Collect blood samples (approx. 50-100 µL) from a suitable site (e.g., tail vein or saphenous vein) at predetermined time points.
-
Suggested time points: pre-dose (0 h), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
-
Plasma Preparation:
-
Immediately place blood samples into EDTA-coated tubes.
-
Centrifuge the samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Transfer the plasma supernatant to new, labeled tubes and store at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the plasma concentration of this compound versus time.
-
Calculate key pharmacokinetic parameters using appropriate software (e.g., Phoenix WinNonlin). Parameters include:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): Total drug exposure over time.
-
-
Visualizations: Pathways and Workflows
PBRM1 Signaling and Mechanism of Action
PBRM1 is a critical component of the PBAF SWI/SNF chromatin remodeling complex, which plays a tumor-suppressive role by regulating gene expression.[5] Loss of PBRM1 function can lead to dysregulation of several key cancer-related pathways.[5] this compound acts by selectively inhibiting the second bromodomain of PBRM1, thereby modulating its activity.
Caption: PBRM1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vivo Bioavailability Study
The following diagram illustrates the logical flow of the representative in vivo study protocol described in section 3.2.
Caption: Experimental workflow for a rodent oral bioavailability study.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. GNE-064: A Potent, Selective, and Orally Bioavailable Chemical Probe for the Bromodomains of SMARCA2 and SMARCA4 and the Fifth Bromodomain of PBRM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of Hexahydrofuro[3,2- b]furans as New Kinase-Selective and Orally Bioavailable JAK3 Inhibitors for the Treatment of Leukemia Harboring a JAK3 Activating Mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development, Optimization, and Structure-Activity Relationships of Covalent-Reversible JAK3 Inhibitors Based on a Tricyclic Imidazo[5,4- d]pyrrolo[2,3- b]pyridine Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for GNE-235: A Selective PBRM1 Bromodomain Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the proper storage, handling, and application of GNE-235, a selective inhibitor of the second bromodomain of Polybromo-1 (PBRM1).
Introduction to this compound
This compound is a potent and selective small molecule inhibitor that targets the second bromodomain (BD2) of PBRM1, a key component of the PBAF chromatin remodeling complex.[1][2] PBRM1 plays a crucial role in regulating gene expression, and its dysfunction is implicated in various cancers, particularly clear cell renal cell carcinoma (ccRCC).[3][4] this compound and its enantiomeric control, GNE-234, serve as valuable chemical probes for investigating the cellular functions of the PBRM1 second bromodomain.[1]
Chemical Properties of this compound:
| Property | Value |
| Molecular Formula | C₁₃H₁₆N₄O |
| Molecular Weight | 244.29 g/mol |
| Appearance | Solid |
| Color | Off-white to light yellow |
Proper Storage and Handling
Proper storage and handling of this compound are critical to maintain its stability and ensure accurate experimental results.
Storage Recommendations:
| Form | Storage Temperature | Shelf Life |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month |
Handling Guidelines:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling this compound.
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.
-
Hygroscopicity: this compound is hygroscopic. Store in a desiccator and minimize exposure to moisture.
-
Solubilization: For in vitro experiments, this compound can be dissolved in DMSO. For in vivo studies, specific solvent formulations are required (see Section 4.3). Use ultrasonic agitation to aid dissolution if necessary.
-
Disposal: Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.
PBRM1 Signaling Pathway
PBRM1 is a subunit of the PBAF (Polybromo- and BRG1-associated factors) chromatin remodeling complex, a member of the SWI/SNF family. This complex utilizes the energy from ATP hydrolysis to modulate the structure of chromatin, thereby influencing gene expression. The bromodomains of PBRM1 recognize and bind to acetylated lysine residues on histone tails, targeting the PBAF complex to specific genomic loci.
Loss or mutation of PBRM1 is a frequent event in ccRCC and other cancers. PBRM1 has been shown to be involved in several key cellular processes, including:
-
Transcriptional Regulation: PBRM1 is involved in both the activation and repression of gene expression.[3]
-
Cell Cycle Control: PBRM1 can influence cell cycle progression.
-
DNA Damage Response: PBRM1 plays a role in the cellular response to DNA damage.
-
Interaction with p53: PBRM1 can interact with the tumor suppressor p53 and influence its transcriptional activity.
The diagram below illustrates the central role of the PBAF complex in chromatin remodeling and gene regulation.
References
- 1. This compound: A Lead Compound Selective for the Second Bromodomain of PBRM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diseases.jensenlab.org [diseases.jensenlab.org]
- 4. PBRM1 deficiency oncogenic addiction is associated with activated AKT–mTOR signalling and aerobic glycolysis in clear cell renal cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
GNE-235 Application Notes and Protocols for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-235 is a potent and selective small molecule inhibitor of the second bromodomain (BD2) of Polybromo-1 (PBRM1), a key subunit of the PBAF chromatin remodeling complex.[1][2] PBRM1 is frequently mutated in several cancers, most notably clear cell renal cell carcinoma (ccRCC), making it a compelling target for therapeutic development.[3][4][5] this compound, along with its enantiomer control GNE-234, is a valuable tool for investigating the cellular function of PBRM1's second bromodomain.[2] These application notes provide a comprehensive guide for utilizing this compound in in vitro cell culture experiments, including recommended starting concentrations, protocols for assessing cellular effects, and an overview of the relevant signaling pathway.
Mechanism of Action
PBRM1 is a component of the PBAF (Polybromo-associated BRG1/BRM-associated factors) chromatin remodeling complex, which plays a crucial role in regulating gene expression by altering nucleosome positioning.[6] The six bromodomains of PBRM1 recognize and bind to acetylated lysine residues on histones, thereby targeting the PBAF complex to specific genomic loci. By selectively inhibiting the second bromodomain of PBRM1, this compound is hypothesized to disrupt the normal function of the PBAF complex, leading to downstream effects on gene expression and cellular phenotype.
Data Presentation
As this compound is a relatively new research compound, extensive quantitative data from cell-based assays is not yet widely available in the public domain. The primary available quantitative measure is its binding affinity for the second bromodomain of PBRM1.
| Compound | Target | Parameter | Value | Reference |
| This compound | PBRM1 Bromodomain 2 (BD2) | K_D_ | 0.28 ± 0.02 µM | [1] |
Researchers using this compound are encouraged to perform dose-response studies to determine the optimal concentration for their specific cell line and assay. A starting point for concentration ranges in initial experiments can be extrapolated from the K_D_ value, typically covering a range from 10-fold below to 100-fold above the K_D_.
| Recommended Starting Concentration Range for Cellular Assays |
| 0.01 µM - 10 µM |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Complete cell culture medium
Procedure:
-
Stock Solution Preparation (10 mM):
-
This compound is typically soluble in DMSO. To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in DMSO. For example, for a compound with a molecular weight of 500 g/mol , dissolve 5 mg in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming in a 37°C water bath may be used if necessary.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the 10 mM stock solution at room temperature.
-
Dilute the stock solution to the desired final concentrations using pre-warmed complete cell culture medium. For example, to prepare a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
It is recommended to prepare fresh working solutions for each experiment.
-
Protocol 2: Cell Viability Assay (e.g., MTT Assay) to Determine IC50
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of a chosen cell line.
Recommended Cell Lines: Given that PBRM1 is frequently mutated in clear cell renal cell carcinoma, the following cell lines could be considered for initial studies:
-
PBRM1-mutant ccRCC cell lines: A704, Caki-2[4]
-
PBRM1-wildtype ccRCC cell lines (as controls): 786-O, A498[3][7]
Materials:
-
Selected cancer cell line(s)
-
Complete cell culture medium
-
96-well clear tissue culture plates
-
This compound working solutions (serial dilutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium. A suggested starting range is 0.01, 0.1, 0.5, 1, 2.5, 5, and 10 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the respective this compound concentrations or vehicle control.
-
Incubate the plate for a desired treatment duration (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log concentration of this compound.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Protocol 3: Western Blot Analysis of Downstream Targets
Objective: To assess the effect of this compound on the protein levels of downstream targets of the PBAF complex. As the direct downstream targets of PBRM1 BD2 inhibition are not well-defined, initial experiments could focus on markers of cell cycle progression or apoptosis.
Materials:
-
6-well tissue culture plates
-
This compound working solutions
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against c-Myc, Cyclin D1, cleaved PARP, cleaved Caspase-3, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with this compound at concentrations around the determined IC50 for 24-48 hours.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Collect the lysate and centrifuge to pellet cell debris.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize protein samples to the same concentration and prepare them with Laemmli sample buffer.
-
Boil the samples and load equal amounts of protein onto an SDS-PAGE gel.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Image Acquisition and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities relative to the loading control to determine changes in protein expression.
-
Visualizations
Caption: PBAF complex signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining the IC50 of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound: A Lead Compound Selective for the Second Bromodomain of PBRM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Inactivation of the PBRM1 tumor suppressor gene amplifies the HIF-response in VHL−/− clear cell renal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Choosing the right cell line for renal cell cancer research - PMC [pmc.ncbi.nlm.nih.gov]
GNE-235 in Chromatin Immunoprecipitation Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-235 is a potent and selective small molecule inhibitor targeting the second bromodomain (BD2) of Polybromo 1 (PBRM1), a key subunit of the PBAF (Polybromo- and BRG1-associated factors) chromatin remodeling complex.[1][2] PBRM1 plays a crucial role in gene regulation by recognizing acetylated lysine residues on histones, thereby guiding the PBAF complex to specific genomic loci.[3] The inhibition of PBRM1's BD2 by this compound provides a valuable tool for investigating the functional role of this specific bromodomain in chromatin dynamics and gene expression.
Chromatin Immunoprecipitation (ChIP) is a powerful technique to study protein-DNA interactions within the native chromatin context of the cell. By combining ChIP with this compound treatment, researchers can elucidate the impact of inhibiting PBRM1's BD2 on the genome-wide localization of the PBAF complex and its influence on the transcription of target genes. This document provides detailed application notes and protocols for utilizing this compound in ChIP assays.
Mechanism of Action
PBRM1 is a large, multi-domain protein that acts as a scaffolding subunit within the PBAF complex, a member of the SWI/SNF family of ATP-dependent chromatin remodelers. The six bromodomains of PBRM1 are critical for tethering the PBAF complex to acetylated histones, a key step in modulating chromatin structure and gene transcription. This compound selectively binds to the second bromodomain (BD2) of PBRM1 with a dissociation constant (KD) of 0.28 ± 0.02 μM, thereby preventing its engagement with acetylated lysine residues on histone tails.[2] This targeted inhibition is expected to displace the PBAF complex from a subset of its genomic targets, leading to alterations in gene expression. As a negative control, its enantiomer, GNE-234, which is inactive against the PBRM1 bromodomain, can be utilized.[4][5]
Data Presentation
The following tables summarize representative quantitative data from studies using bromodomain inhibitors in ChIP-qPCR assays. These results illustrate the expected outcomes when using this compound to investigate the displacement of PBRM1 from target gene promoters. Data is presented as "Fold Enrichment" relative to a negative control (IgG) or as a percentage of input chromatin.
Table 1: Effect of this compound on PBRM1 Occupancy at Target Gene Promoters
Data is representative of typical results obtained with a selective bromodomain inhibitor and should be confirmed experimentally for this compound.
| Target Gene Promoter | Treatment (6 hours) | Fold Enrichment over IgG (Mean ± SD) |
| Gene A (PBRM1 target) | Vehicle (DMSO) | 18.5 ± 2.1 |
| This compound (1 µM) | 4.2 ± 0.8 | |
| GNE-234 (1 µM) | 17.9 ± 2.5 | |
| Gene B (PBRM1 target) | Vehicle (DMSO) | 25.1 ± 3.0 |
| This compound (1 µM) | 6.3 ± 1.1 | |
| GNE-234 (1 µM) | 24.5 ± 2.8 | |
| Negative Control Locus | Vehicle (DMSO) | 1.2 ± 0.3 |
| This compound (1 µM) | 1.1 ± 0.2 | |
| GNE-234 (1 µM) | 1.3 ± 0.4 |
Table 2: Dose-Dependent Displacement of PBRM1 by this compound at the GENE A Promoter
Data is representative and illustrates a typical dose-response. Optimal concentrations for this compound should be determined empirically.
| This compound Concentration | Percent Input (Mean ± SD) |
| 0 µM (Vehicle) | 1.5 ± 0.2 |
| 0.1 µM | 1.1 ± 0.15 |
| 0.5 µM | 0.6 ± 0.1 |
| 1.0 µM | 0.3 ± 0.05 |
| 5.0 µM | 0.2 ± 0.04 |
Experimental Protocols
Protocol 1: Cell Treatment and Crosslinking
This protocol outlines the initial steps of treating cells with this compound and crosslinking protein-DNA complexes.
Materials:
-
Cells of interest cultured in appropriate media
-
This compound (and GNE-234 control) dissolved in DMSO
-
37% Formaldehyde
-
1.25 M Glycine
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Protease inhibitors
Procedure:
-
Cell Culture: Plate cells at a density that will result in 80-90% confluency at the time of harvesting.
-
Inhibitor Treatment: Treat cells with the desired concentration of this compound, GNE-234 (negative control), or vehicle (DMSO). The optimal treatment time and concentration should be determined empirically, but a 4-24 hour incubation with 0.5-5 µM this compound is a suggested starting point.
-
Crosslinking: Add formaldehyde directly to the cell culture medium to a final concentration of 1%. Incubate for 10 minutes at room temperature with gentle shaking.
-
Quenching: Stop the crosslinking reaction by adding glycine to a final concentration of 125 mM. Incubate for 5 minutes at room temperature with gentle shaking.
-
Cell Harvesting: Aspirate the medium and wash the cells twice with ice-cold PBS. Scrape the cells in ice-cold PBS containing protease inhibitors and collect them by centrifugation at 1,000 x g for 5 minutes at 4°C. The cell pellet can be stored at -80°C or used immediately for the ChIP protocol.
Protocol 2: Chromatin Immunoprecipitation (ChIP)
This protocol describes the immunoprecipitation of PBRM1-DNA complexes.
Materials:
-
Crosslinked cell pellet from Protocol 1
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.1, 10 mM EDTA, 1% SDS, with protease inhibitors)
-
Dilution Buffer (e.g., 16.7 mM Tris-HCl pH 8.1, 167 mM NaCl, 1.2 mM EDTA, 1.1% Triton X-100, 0.01% SDS)
-
Anti-PBRM1 antibody (ChIP-validated)
-
Normal Rabbit IgG (negative control)
-
Protein A/G magnetic beads
-
Wash Buffers (Low Salt, High Salt, LiCl, and TE)
-
Elution Buffer (e.g., 1% SDS, 0.1 M NaHCO3)
-
5 M NaCl
-
RNase A
-
Proteinase K
Procedure:
-
Cell Lysis: Resuspend the cell pellet in Lysis Buffer and incubate on ice for 10-15 minutes.
-
Chromatin Shearing: Sonicate the lysate to shear the chromatin into fragments of 200-1000 bp. Optimal sonication conditions must be determined empirically for each cell type and instrument.
-
Clarification: Centrifuge the sonicated lysate at 14,000 x g for 10 minutes at 4°C to pellet cellular debris. Transfer the supernatant (chromatin) to a new tube.
-
Immunoprecipitation Setup: Dilute the chromatin with Dilution Buffer. Save a small aliquot as "input" control.
-
Antibody Incubation: Add the anti-PBRM1 antibody or Normal Rabbit IgG to the diluted chromatin and incubate overnight at 4°C with rotation.
-
Immunocomplex Capture: Add pre-blocked Protein A/G magnetic beads to the chromatin-antibody mixture and incubate for 2-4 hours at 4°C with rotation.
-
Washes: Pellet the beads on a magnetic stand and sequentially wash with Low Salt Wash Buffer, High Salt Wash Buffer, LiCl Wash Buffer, and twice with TE Buffer.
-
Elution: Elute the protein-DNA complexes from the beads by adding Elution Buffer and incubating at room temperature with shaking.
-
Reverse Crosslinking: Add 5 M NaCl to the eluates and the input sample and incubate at 65°C for at least 4 hours to reverse the crosslinks.
-
Protein and RNA Digestion: Treat the samples with RNase A and then with Proteinase K.
-
DNA Purification: Purify the DNA using a spin column kit or phenol-chloroform extraction. The purified DNA is now ready for downstream analysis (qPCR or sequencing).
Mandatory Visualizations
Caption: Experimental workflow for ChIP using this compound.
References
- 1. PBRM1 bromodomains associate with RNA to facilitate chromatin association - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PBRM1 bromodomains variably influence nucleosome interactions and cellular function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The bromo-adjacent homology domains of PBRM1 associate with histone tails and contribute to PBAF-mediated gene regulation - PMC [pmc.ncbi.nlm.nih.gov]
GNE-235: Application Notes and Protocols for Cancer Cell Line-Based Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-235 is a potent and selective small molecule inhibitor targeting the second bromodomain (BD2) of Polybromo-1 (PBRM1), a key component of the PBAF chromatin remodeling complex.[1][2] With a dissociation constant (K D) of 0.28 ± 0.02 μM, this compound serves as a valuable chemical probe for elucidating the specific cellular functions of PBRM1's second bromodomain.[3][4] PBRM1 is one of the most frequently mutated genes in human cancers, particularly in clear cell renal cell carcinoma (ccRCC), where it functions as a tumor suppressor.[5][6] Loss of PBRM1 is associated with advanced tumor stage and worse patient outcomes, highlighting its importance in cancer biology.[5]
These application notes provide a comprehensive guide for the initial in vitro investigation of this compound in cancer cell lines. While specific anti-tumor efficacy data for this compound has not been extensively published, the following protocols and data presentation frameworks are based on established methodologies for characterizing bromodomain inhibitors and the known functions of its target, PBRM1.
Data Presentation
The following tables are templates for summarizing the quantitative data obtained from the experimental protocols outlined below.
Table 1: Anti-Proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | PBRM1 Status | IC50 (µM) |
| e.g., 786-O | Clear Cell Renal Carcinoma | Deficient | User Data |
| e.g., A498 | Clear Cell Renal Carcinoma | Deficient | User Data |
| e.g., Caki-1 | Clear Cell Renal Carcinoma | Wild-Type | User Data |
| e.g., LNCaP | Prostate Cancer | Wild-Type | User Data |
Table 2: Effect of this compound on Downstream Protein Expression
| Cell Line | Treatment | P-AKT (Ser473) | c-MYC | p21 | IL-8 |
| e.g., 786-O | Vehicle (DMSO) | User Data | User Data | User Data | User Data |
| e.g., 786-O | This compound (IC50) | User Data | User Data | User Data | User Data |
| e.g., Caki-1 | Vehicle (DMSO) | User Data | User Data | User Data | User Data |
| e.g., Caki-1 | This compound (IC50) | User Data | User Data | User Data | User Data |
Signaling Pathways and Experimental Workflows
PBRM1 Signaling Pathways
PBRM1, as part of the PBAF complex, plays a crucial role in chromatin remodeling and gene expression. Its loss is implicated in several cancer-related signaling pathways.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound: A Lead Compound Selective for the Second Bromodomain of PBRM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. PBRM1 regulates proliferation and the cell cycle in renal cell carcinoma through a chemokine/chemokine receptor interaction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PBRM1 Regulates the Expression of Genes Involved in Metabolism and Cell Adhesion in Renal Clear Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Dissolution of GNE-235 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the dissolution and preparation of GNE-235 for in vivo animal studies. This compound is a selective inhibitor of the second bromodomain of Polybromo-1 (PBRM1), a component of the PBAF chromatin remodeling complex.[1][2][3][4] Proper formulation is critical for ensuring the bioavailability and efficacy of this compound in preclinical research.
Compound Information
| Parameter | Value | Reference |
| Target | Second bromodomain of PBRM1 | [1][2][3] |
| KD | 0.28 ± 0.02 μM | [1][4] |
| Molecular Weight | 245.28 g/mol | |
| Appearance | Crystalline solid | |
| Storage of Stock Solution | -80°C for 6 months; -20°C for 1 month | [1] |
Experimental Protocols
The following protocols detail the preparation of this compound formulations for administration in animal studies. It is recommended to prepare the working solution fresh on the day of use.[1] If precipitation or phase separation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1]
Protocol 1: Aqueous Formulation with PEG300 and Tween-80
This formulation is suitable for routes of administration where an aqueous vehicle is preferred.
Vehicle Composition:
| Component | Percentage (v/v) |
| DMSO | 10% |
| PEG300 | 40% |
| Tween-80 | 5% |
| Saline (0.9% NaCl) | 45% |
Procedure to Prepare 1 mL of 2.5 mg/mL this compound Solution:
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
In a sterile microcentrifuge tube, add 100 µL of the 25 mg/mL this compound stock solution.
-
Add 400 µL of PEG300 to the tube and mix thoroughly until the solution is homogenous.
-
Add 50 µL of Tween-80 and mix until evenly distributed.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL.
-
Vortex the solution and use an ultrasonic bath to ensure complete dissolution, resulting in a clear solution.[1]
Protocol 2: Formulation with SBE-β-CD
This protocol utilizes sulfobutyl ether beta-cyclodextrin (SBE-β-CD) as a solubilizing agent, which can enhance the solubility of hydrophobic compounds in aqueous solutions.
Vehicle Composition:
| Component | Percentage (v/v) |
| DMSO | 10% |
| 20% SBE-β-CD in Saline | 90% |
Procedure to Prepare 1 mL of 2.5 mg/mL this compound Solution:
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
Prepare a 20% (w/v) SBE-β-CD solution by dissolving 2 g of SBE-β-CD powder in 10 mL of sterile saline. Ensure it is completely dissolved and the solution is clear. This solution can be stored at 4°C for up to one week.[1]
-
In a sterile microcentrifuge tube, add 100 µL of the 25 mg/mL this compound stock solution.
-
Add 900 µL of the 20% SBE-β-CD in saline solution.
-
Vortex the solution and use an ultrasonic bath until the this compound is fully dissolved and the solution is clear.[1]
Protocol 3: Oil-Based Formulation
This formulation is suitable for oral gavage or other routes where an oil-based vehicle is appropriate. Caution is advised for studies with a continuous dosing period exceeding half a month with this formulation.[1]
Vehicle Composition:
| Component | Percentage (v/v) |
| DMSO | 10% |
| Corn Oil | 90% |
Procedure to Prepare 1 mL of 2.5 mg/mL this compound Solution:
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
In a sterile microcentrifuge tube, add 100 µL of the 25 mg/mL this compound stock solution.
-
Add 900 µL of corn oil to the tube.
-
Mix the solution thoroughly by vortexing.
-
Use an ultrasonic bath to aid dissolution and ensure a clear, homogenous solution is obtained.[1]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway of this compound and the general experimental workflow for its preparation and administration in animal studies.
References
Application Notes and Protocols for Determining the GNE-235 Dose-Response Curve
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-235 is a potent and selective small molecule inhibitor of the second bromodomain (BD2) of Polybromo-1 (PBRM1), a key component of the PBAF chromatin remodeling complex.[1][2][3][4] PBRM1 plays a critical role in regulating gene expression and its dysfunction is implicated in several cancers, most notably clear cell renal cell carcinoma (ccRCC) and prostate cancer.[5][6] As a selective chemical probe, this compound is an invaluable tool for elucidating the cellular functions of PBRM1's second bromodomain and for exploring its therapeutic potential.
These application notes provide detailed protocols for determining the dose-response curve of this compound in relevant cancer cell lines. The described assays are designed to assess the impact of this compound on cell viability and anchorage-independent growth, key hallmarks of cancer.
Mechanism of Action and Signaling Pathway
PBRM1 is a subunit of the PBAF (Polybromo- and BRG1-associated factors) complex, a SWI/SNF chromatin remodeling complex that utilizes the energy of ATP hydrolysis to mobilize nucleosomes and alter chromatin accessibility. The six bromodomains of PBRM1 are responsible for recognizing and binding to acetylated lysine residues on histone tails, thereby targeting the PBAF complex to specific genomic loci.
This compound selectively binds to the second bromodomain of PBRM1 with a reported dissociation constant (Kd) of 0.28 µM, preventing its engagement with acetylated histones.[3] This disruption of PBRM1 function can lead to genome-wide changes in gene expression. Aberrant PBRM1 function has been linked to the activation of several oncogenic signaling pathways, including the Hypoxia-Inducible Factor (HIF) pathway and the NF-κB pathway. Furthermore, loss of PBRM1 has been shown to upregulate Aldehyde Dehydrogenase 1 Family Member A1 (ALDH1A1), a marker associated with cancer stem cells.
Below is a diagram illustrating the putative signaling pathway involving PBRM1 and the inhibitory action of this compound.
Data Presentation
The following table is a template for summarizing the quantitative data obtained from the dose-response experiments. Researchers should populate this table with their own experimental results.
| Cell Line | Assay Type | Parameter | This compound Value (µM) | 95% Confidence Interval |
| e.g., 786-O (ccRCC) | Cell Viability (CellTiter-Glo) | IC50 | User-defined | User-defined |
| e.g., ACHN (ccRCC) | Cell Viability (CellTiter-Glo) | IC50 | User-defined | User-defined |
| e.g., LNCaP (Prostate) | Cell Viability (CellTiter-Glo) | IC50 | User-defined | User-defined |
| e.g., 786-O (ccRCC) | Colony Formation (Soft Agar) | IC50 | User-defined | User-defined |
| e.g., 786-O (ccRCC) | Tumorsphere Formation | IC50 | User-defined | User-defined |
Experimental Protocols
The following diagram outlines the general workflow for determining the dose-response curve of this compound.
Protocol 1: Cell Viability Assay using CellTiter-Glo®
This protocol is adapted from the Promega CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin.[7][8][9] This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
PBRM1-mutant or dependent cancer cell lines (e.g., 786-O, ACHN for ccRCC)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well clear-bottom, opaque-walled microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium. The optimal seeding density should be determined empirically for each cell line.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete medium to achieve the desired final concentrations (e.g., a 10-point, 3-fold dilution series starting from 10 µM).
-
Prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator. The incubation time can be optimized based on the cell line's doubling time.
-
-
Assay Readout:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for at least 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized viability data against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.
-
Protocol 2: Soft Agar Colony Formation Assay
This assay measures anchorage-independent growth, a hallmark of transformed cells. This protocol is a general guideline and may require optimization for specific cell lines.[10][11][12][13][14]
Materials:
-
PBRM1-mutant or dependent cancer cell lines
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Agar
-
6-well plates
-
Crystal Violet solution (0.005%)
Procedure:
-
Preparation of Agar Layers:
-
Bottom Agar Layer (0.6%): Prepare a 1.2% agar solution in sterile water and autoclave. Cool to 42°C in a water bath. Mix equal volumes of the 1.2% agar solution and 2x complete medium (pre-warmed to 37°C). Pipette 2 mL of this 0.6% agar solution into each well of a 6-well plate and allow it to solidify at room temperature.
-
Top Agar Layer (0.3%): Prepare a 0.6% agar solution and cool to 42°C.
-
-
Cell Suspension and Plating:
-
Trypsinize and count cells, and resuspend them in complete medium to a concentration of 1 x 104 cells/mL.
-
Prepare serial dilutions of this compound in complete medium at 2x the final desired concentrations.
-
For each concentration, mix 500 µL of the cell suspension (5,000 cells) with 500 µL of the 2x this compound solution.
-
Add 1 mL of the 0.6% agar solution to the cell/compound mixture, mix gently, and immediately overlay 1 mL of this top agar/cell mixture onto the solidified bottom agar layer.
-
-
Incubation and Feeding:
-
Allow the top agar layer to solidify at room temperature.
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for 14-21 days.
-
Feed the cells every 3-4 days by adding 200 µL of complete medium containing the appropriate concentration of this compound.
-
-
Colony Staining and Counting:
-
After the incubation period, stain the colonies by adding 500 µL of 0.005% crystal violet solution to each well and incubating for 1 hour.
-
Count the number of colonies in each well using a microscope.
-
-
Data Analysis:
-
Normalize the colony counts to the vehicle-treated control wells.
-
Plot the normalized colony counts against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value for inhibition of colony formation.
-
Protocol 3: Tumorsphere Formation Assay
This assay assesses the self-renewal capacity of cancer stem-like cells. This protocol is a general guideline and should be optimized for the specific cell line.[15][16][17][18]
Materials:
-
PBRM1-mutant or dependent cancer cell lines
-
Serum-free tumorsphere medium (e.g., DMEM/F12 supplemented with B27, EGF, and bFGF)
-
This compound
-
DMSO (vehicle control)
-
Ultra-low attachment 96-well plates
Procedure:
-
Cell Preparation:
-
Culture cells to 70-80% confluency.
-
Gently detach cells using a non-enzymatic cell dissociation solution or by scraping.
-
Wash and resuspend the cells in serum-free tumorsphere medium to obtain a single-cell suspension.
-
Count the viable cells.
-
-
Plating and Treatment:
-
Seed cells at a low density (e.g., 500-1000 cells per well) in 100 µL of tumorsphere medium in an ultra-low attachment 96-well plate.
-
Prepare serial dilutions of this compound in tumorsphere medium.
-
Add 100 µL of the this compound dilutions or vehicle control to the appropriate wells.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 7-14 days.
-
-
Tumorsphere Counting:
-
Count the number of tumorspheres (typically >50 µm in diameter) in each well using a microscope.
-
-
Data Analysis:
-
Calculate the tumorsphere formation efficiency (TFE) for each treatment condition: (Number of tumorspheres / Number of cells seeded) x 100%.
-
Normalize the TFE to the vehicle-treated control.
-
Plot the normalized TFE against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value for the inhibition of tumorsphere formation.
-
Troubleshooting
-
High variability between replicates: Ensure accurate and consistent cell seeding and compound addition. Use a multichannel pipette for reagent addition.
-
No dose-response observed: The concentration range of this compound may be too low or too high. Test a wider range of concentrations. The chosen cell line may not be dependent on PBRM1 BD2 function for the assayed phenotype.
-
Poor cell viability in control wells: Optimize cell seeding density and ensure the health of the cell culture before starting the experiment. Check for contamination.
-
Inconsistent colony or tumorsphere formation: Optimize the seeding density and incubation time. Ensure a single-cell suspension is achieved before plating.
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for determining the dose-response curve of the PBRM1 BD2 inhibitor, this compound. By employing these cell-based assays, researchers can effectively quantify the potency of this compound in a cellular context and further investigate the biological consequences of inhibiting PBRM1 function. This information is crucial for advancing our understanding of the role of PBRM1 in cancer and for the potential development of novel therapeutic strategies.
References
- 1. Frontiers | PBRM1 loss is associated with increased sensitivity to MCL1 and CDK9 inhibition in clear cell renal cancer [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: A Lead Compound Selective for the Second Bromodomain of PBRM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Loss of PBRM1 alters promoter histone modifications and activates ALDH1A1 to drive renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | PBRM1 Deficiency Sensitizes Renal Cancer Cells to DNMT Inhibitor 5-Fluoro-2’-Deoxycytidine [frontiersin.org]
- 7. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 8. ch.promega.com [ch.promega.com]
- 9. CellTiter-Glo® Luminescent Cell Viability Assay [promega.jp]
- 10. artscimedia.case.edu [artscimedia.case.edu]
- 11. Soft–Agar colony Formation Assay [en.bio-protocol.org]
- 12. SOFT AGAR ASSAY FOR COLONY FORMATION [www2.lbl.gov]
- 13. Soft Agar Colony Formation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. StarrLab - Soft Agar Colony Formation Assay [sites.google.com]
- 15. Tumor Spheroid Formation Assay [sigmaaldrich.com]
- 16. stemcell.com [stemcell.com]
- 17. Tumorsphere Formation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
Application Notes and Protocols for GNE-235 in Epigenetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-235 is a potent and selective small molecule inhibitor of the second bromodomain (BD2) of Polybromo-1 (PBRM1), a key subunit of the PBAF chromatin remodeling complex.[1][2] PBRM1 plays a critical role in the regulation of gene expression through its ability to recognize acetylated lysine residues on histones, thereby targeting the PBAF complex to specific chromatin regions.[3][4] Dysregulation of PBRM1 function is implicated in various cancers, most notably clear cell renal cell carcinoma (ccRCC), where it is one of the most frequently mutated genes.[4][5]
These application notes provide a comprehensive overview of the utility of this compound as a chemical probe for investigating the epigenetic functions of PBRM1 BD2. The provided protocols offer a starting point for researchers to explore the cellular consequences of PBRM1 BD2 inhibition. An enantiomer, GNE-234, is available as a negative control for cellular experiments.[1]
Mechanism of Action
This compound selectively binds to the acetyl-lysine binding pocket of the second bromodomain of PBRM1.[1] PBRM1 is a unique subunit of the PBAF (Polybromo- and BRG1-associated factor-associated factors) complex, a member of the SWI/SNF family of ATP-dependent chromatin remodelers.[6][7] The bromodomains of PBRM1, particularly BD2 and BD4, are crucial for the recognition of acetylated histones, such as H3K14ac, which helps to anchor the PBAF complex to chromatin.[3] By occupying the BD2 binding pocket, this compound competitively inhibits the interaction between PBRM1 and acetylated histones, leading to the disruption of PBAF-mediated chromatin remodeling and subsequent alterations in gene expression.[6] Inhibition of PBRM1's function can impact various cellular processes, including gene transcription, cell cycle control, and DNA damage repair.[8]
Quantitative Data
As of the latest available information, specific IC50 or EC50 values for this compound in cell-based assays have not been publicly disclosed. The primary reported quantitative metric is its binding affinity for the second bromodomain of PBRM1. Researchers are strongly encouraged to perform dose-response studies to determine the optimal working concentration for their specific cell type and experimental endpoint.
| Compound | Target | Parameter | Value | Reference |
| This compound | PBRM1 Bromodomain 2 | Kd | 0.28 ± 0.02 µM | [2][9] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action of this compound and a general workflow for its application in epigenetic studies.
Caption: Mechanism of this compound Action.
Caption: Experimental Workflow for this compound.
Experimental Protocols
The following are generalized protocols that can be adapted for use with this compound. It is crucial to optimize conditions, particularly inhibitor concentration and treatment duration, for each specific cell line and assay.
Cell Culture and Treatment
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment and harvesting.
-
Compound Preparation: Prepare a stock solution of this compound and the control compound GNE-234 (e.g., 10 mM in DMSO). Store at -20°C or -80°C for long-term storage.
-
Treatment: The following day, replace the medium with fresh medium containing the desired concentration of this compound, GNE-234, or vehicle control (e.g., DMSO). Ensure the final concentration of DMSO is consistent across all conditions and is non-toxic to the cells (typically <0.1%).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) before proceeding to downstream analysis.
Cell Viability/Proliferation Assay (e.g., using MTT or CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Treatment: After 24 hours, treat the cells with a range of concentrations of this compound and GNE-234 to determine the IC50 value. Include a vehicle-only control.
-
Incubation: Incubate for the desired time period (e.g., 72 hours).
-
Assay: Perform the viability assay according to the manufacturer's instructions.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Plot the results and determine the IC50 value using appropriate software.
Chromatin Immunoprecipitation (ChIP)
This protocol provides a general outline for cross-linking ChIP.
-
Cell Treatment: Treat cultured cells with this compound, GNE-234, or vehicle as described above.
-
Cross-linking: Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.
-
Quenching: Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubating for 5 minutes at room temperature.
-
Cell Lysis and Chromatin Shearing: Harvest and lyse the cells. Shear the chromatin to an average size of 200-1000 bp using sonication or enzymatic digestion.
-
Immunoprecipitation:
-
Pre-clear the chromatin lysate with protein A/G beads.
-
Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific for PBRM1 or a histone mark of interest (e.g., H3K14ac). Include an isotype-matched IgG as a negative control.
-
Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
-
Washes: Wash the beads to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the immunoprecipitated chromatin from the beads and reverse the cross-links by incubating at 65°C in the presence of high salt.
-
DNA Purification: Purify the DNA using a standard column-based kit or phenol:chloroform extraction.
-
Analysis: Analyze the purified DNA by qPCR using primers for specific gene promoters or by next-generation sequencing (ChIP-seq) for genome-wide analysis.
Gene Expression Analysis (RT-qPCR)
-
Cell Treatment: Treat cells with this compound, GNE-234, or vehicle.
-
RNA Isolation: Harvest the cells and isolate total RNA using a suitable kit.
-
cDNA Synthesis: Synthesize cDNA from the isolated RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using SYBR Green or TaqMan probes with primers specific for your genes of interest. Include primers for a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative gene expression changes using the ΔΔCt method.
Applications in Epigenetic Studies
-
Probing the function of PBRM1 BD2: this compound can be used to specifically interrogate the role of the second bromodomain of PBRM1 in gene regulation and other cellular processes.
-
Investigating PBAF complex targeting: By inhibiting the interaction of PBRM1 BD2 with acetylated histones, researchers can study the impact on the genome-wide localization of the PBAF complex.
-
Cancer Biology: Given the high frequency of PBRM1 mutations in certain cancers, this compound is a valuable tool to study the consequences of PBRM1 dysfunction and to explore potential therapeutic strategies.[8]
-
Modulation of Gene Expression: this compound can be used to identify genes whose expression is dependent on the PBRM1 BD2-mediated chromatin interaction.
Troubleshooting
| Issue | Possible Cause | Suggestion |
| No or low cellular activity | Incorrect concentration of this compound. | Perform a dose-response curve to determine the optimal concentration for your cell line. |
| Cell line is not dependent on PBRM1 BD2 function. | Use a cell line known to be sensitive to PBRM1 inhibition or with a known dependency. | |
| High background in ChIP | Incomplete washing or non-specific antibody binding. | Optimize wash conditions and use a high-quality, ChIP-validated antibody. Ensure an appropriate isotype control is used. |
| Inconsistent gene expression results | Variation in cell density or treatment conditions. | Ensure consistent cell seeding and treatment protocols. Normalize to a stable housekeeping gene. |
Conclusion
This compound is a valuable chemical probe for the study of PBRM1 and the PBAF complex in the context of epigenetics and disease. While the lack of published cellular IC50 values necessitates initial dose-response optimization, the high selectivity and known binding affinity of this compound make it a powerful tool for elucidating the specific functions of PBRM1's second bromodomain in cellular processes. The protocols provided herein offer a foundation for researchers to design and execute experiments aimed at understanding the epigenetic roles of this important chromatin remodeler.
References
- 1. This compound: A Lead Compound Selective for the Second Bromodomain of PBRM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PBRM1 bromodomains associate with RNA to facilitate chromatin association - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Loss of PBRM1 alters promoter histone modifications and activates ALDH1A1 to drive renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are PBRM1 inhibitors and how do they work? [synapse.patsnap.com]
- 7. devbiology-cobre.omrf.org [devbiology-cobre.omrf.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound - Immunomart [immunomart.com]
Application Notes and Protocols for GNE-235 Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-235 is a potent and selective chemical probe for the second bromodomain (BD2) of Polybromo-1 (PBRM1), a key subunit of the PBAF chromatin remodeling complex.[1] PBRM1 plays a critical role in regulating gene expression and has been implicated in various cancers, making it an attractive therapeutic target. These application notes provide a comprehensive experimental workflow for the screening and characterization of this compound and other potential PBRM1 BD2 inhibitors. The protocols are designed to guide researchers through a tiered screening cascade, from initial high-throughput biochemical assays to secondary biophysical and cellular target engagement assays.
PBRM1 Signaling Pathway
PBRM1 is a core component of the PBAF (Polybromo-associated BRG1/BRM-associated factors) complex, a member of the SWI/SNF family of ATP-dependent chromatin remodelers. The primary function of the PBAF complex is to alter the structure of chromatin, thereby modulating gene expression. PBRM1, through its six bromodomains, recognizes and binds to acetylated lysine residues on histone tails, targeting the PBAF complex to specific genomic loci. This targeted remodeling of chromatin can lead to either gene activation or repression, influencing cellular processes such as proliferation, differentiation, and DNA damage repair.
References
Troubleshooting & Optimization
troubleshooting GNE-235 experimental results
Welcome to the technical support center for GNE-235, a selective inhibitor of the second bromodomain (BD2) of Polybromo-1 (PBRM1).[1][2][3] This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting their experimental results with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective small molecule inhibitor that targets the second bromodomain of PBRM1, a key component of the PBAF chromatin remodeling complex.[1][4][5] By binding to PBRM1 BD2, this compound is intended to disrupt the interaction of the PBAF complex with acetylated histones, thereby modulating gene expression. PBRM1 is known to play a role in various cellular processes, including cell growth, differentiation, and tumor suppression.[6][7][8]
Q2: I am not observing the expected phenotype in my cells after this compound treatment. What are the possible causes?
Several factors could contribute to a lack of an observable phenotype. Consider the following troubleshooting steps:
-
Compound Integrity and Activity: Ensure your this compound stock solution is fresh and has been stored correctly at -20°C for short-term or -80°C for long-term storage to prevent degradation.[1] It is crucial to verify the biological activity of the inhibitor in your cellular system.
-
Cellular Context: The function of PBRM1 and the effect of its inhibition can be highly cell-type specific.[9] Confirm that your cell line expresses PBRM1 at a sufficient level and that the cellular process you are investigating is dependent on PBRM1 BD2 function.
-
Dose and Treatment Duration: The effective concentration of this compound can vary between cell lines. Perform a dose-response experiment to determine the optimal concentration for your specific assay. Additionally, the kinetics of the cellular response may require a longer or shorter treatment duration.
-
Target Engagement: It is essential to confirm that this compound is engaging with PBRM1 in your cells. Techniques like a Cellular Thermal Shift Assay (CETSA) can be used to verify target binding.
Q3: How can I be sure that the observed effects are due to the inhibition of PBRM1 BD2 and not off-target effects?
This is a critical aspect of any experiment involving small molecule inhibitors. Here are some strategies to validate the specificity of your results:
-
Use a Negative Control: A key tool for these experiments is the enantiomer control, GNE-234, which is structurally similar to this compound but inactive against PBRM1 BD2.[4][5] An absence of the phenotype when using GNE-234 at the same concentration as this compound strengthens the evidence for on-target activity.
-
Dose-Response Relationship: Off-target effects are often more prominent at higher concentrations. A clear dose-dependent effect of this compound on your phenotype of interest suggests a specific mechanism of action.
-
Rescue Experiments: If possible, perform a rescue experiment by overexpressing a form of PBRM1 that is resistant to this compound inhibition while the endogenous PBRM1 is silenced.
-
Phenotypic Comparison: Compare the phenotype observed with this compound treatment to that of PBRM1 knockdown using techniques like siRNA or shRNA. Concordant phenotypes support an on-target effect.
Q4: I'm observing unexpected toxicity or cell death at concentrations where I expect to see a specific phenotype. What should I do?
Unexpected toxicity can be a sign of off-target effects or can be an on-target effect in your specific cell line.
-
Titrate the Concentration: Perform a careful dose-response curve to find a concentration that elicits the desired phenotype without causing widespread cell death.
-
Time-Course Experiment: The toxic effects may be time-dependent. Assess cell viability at different time points to identify an optimal window for your experiment.
-
Use a Negative Control: As mentioned previously, GNE-234 can help differentiate between on-target and off-target toxicity.[4][5]
Troubleshooting Guides
Guide 1: Inconsistent Results in Cellular Assays
| Symptom | Possible Cause | Suggested Solution |
| High variability between replicates. | Inconsistent cell seeding, uneven compound distribution, or issues with assay reagents. | Ensure uniform cell seeding density. Mix compound dilutions thoroughly. Use fresh assay reagents and validate their performance. |
| Batch-to-batch variability of this compound. | Degradation of the compound during storage or handling. | Prepare fresh stock solutions of this compound for each experiment. Aliquot stock solutions to avoid multiple freeze-thaw cycles. |
| Results are not reproducible. | Changes in cell culture conditions (e.g., passage number, serum batch) or experimental parameters. | Maintain consistent cell culture practices. Keep detailed records of all experimental conditions. |
Guide 2: Issues with Compound Solubility and Stability
| Symptom | Possible Cause | Suggested Solution |
| Precipitation of this compound in cell culture media. | The final concentration of the solvent (e.g., DMSO) is too high, or the compound has limited solubility in aqueous solutions. | The recommended final DMSO concentration in cell culture media is typically below 0.5%. Prepare intermediate dilutions of this compound in a suitable solvent before adding to the media. |
| Loss of compound activity over time in solution. | This compound may not be stable in aqueous solution for extended periods. | Prepare fresh working solutions of this compound for each experiment. Avoid storing diluted solutions for long periods. |
Experimental Protocols
Protocol 1: General Cell Treatment with this compound
-
Cell Seeding: Plate cells at the desired density in a multi-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Serial Dilutions: Perform serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations. Also, prepare a vehicle control (DMSO) and a negative control (GNE-234) at the same final concentrations.
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound, GNE-234, or vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Downstream Analysis: Proceed with your planned downstream analysis, such as cell viability assays, western blotting, or RT-qPCR.
Protocol 2: Chromatin Immunoprecipitation (ChIP) to Assess PBRM1 Occupancy
-
Cell Treatment: Treat cells with this compound, GNE-234, or vehicle control for the desired time.
-
Cross-linking: Cross-link proteins to DNA by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature.
-
Quenching: Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.
-
Cell Lysis and Chromatin Shearing: Harvest and lyse the cells. Shear the chromatin to an average size of 200-500 bp using sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with an anti-PBRM1 antibody or an IgG control overnight at 4°C.
-
Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Washes: Wash the beads to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight.
-
DNA Purification: Purify the DNA using a standard DNA purification kit.
-
Analysis: Analyze the enrichment of specific DNA sequences by qPCR. A reduction in the enrichment of a target gene promoter in the this compound treated sample compared to the vehicle control would indicate displacement of PBRM1.
Visualizations
Caption: this compound inhibits the PBRM1 bromodomain 2, disrupting PBAF complex binding to chromatin.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. This compound: A Lead Compound Selective for the Second Bromodomain of PBRM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Clinicopathological Significance, Related Molecular Changes and Tumor Immune Response Analysis of the Abnormal SWI/SNF Complex Subunit PBRM1 in Gastric Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Loss of PBRM1 alters promoter histone modifications and activates ALDH1A1 to drive renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PBRM1 bromodomains variably influence nucleosome interactions and cellular function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
GNE-235 poor cell permeability issues
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals utilizing GNE-235, a selective inhibitor of the second bromodomain of PBRM1.[1][2][3] This guide provides troubleshooting protocols and answers to frequently asked questions, with a focus on addressing potential challenges related to cell permeability.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments with this compound, particularly focusing on discrepancies between biochemical and cell-based assay results, which can often be attributed to poor cell permeability.
Issue: this compound shows high potency in biochemical assays (e.g., against isolated PBRM1 bromodomain), but low efficacy in cell-based assays.
Possible Cause 1: Poor Cell Permeability
Small molecule inhibitors can sometimes exhibit limited ability to cross the cell membrane, leading to a lower intracellular concentration than required for target engagement.
Suggested Solutions:
-
Optimize Assay Conditions:
-
Increase Incubation Time: For compounds with slow uptake, extending the incubation period may allow for greater intracellular accumulation.
-
Solubilizing Agents: Ensure this compound is fully dissolved. While it is soluble in DMSO[1], using a minimal concentration is crucial to avoid solvent-induced cytotoxicity.
-
-
Formulation Strategies:
-
If standard buffer formulations are not effective, consider exploring lipid-based or nanoparticle formulations to enhance cellular uptake, although this may require significant experimental optimization.
-
-
Chemical Modification (for advanced drug development):
-
Synthesizing analogs of this compound with improved physicochemical properties, such as optimized lipophilicity and a reduced polar surface area, could enhance passive diffusion.
-
Possible Cause 2: Efflux Pump Activity
Cells can actively transport compounds out of the cytoplasm using efflux pumps like P-glycoprotein, reducing the effective intracellular concentration of the inhibitor.
Suggested Solutions:
-
Co-incubation with Efflux Pump Inhibitors: Perform experiments in the presence of known efflux pump inhibitors (e.g., verapamil). A significant increase in this compound's cellular potency would suggest it is a substrate for efflux pumps.
Possible Cause 3: Low Target Expression or Activity in the Chosen Cell Line
The cellular context is critical. The target protein, PBRM1, may not be expressed at sufficient levels or be functionally active in your chosen cell model.
Suggested Solutions:
-
Verify Target Expression: Confirm the expression of PBRM1 in your cell line using techniques like Western blotting or qPCR.
-
Select an Appropriate Cell Line: If target expression is low, choose a cell line known to have robust PBRM1 expression and functional relevance to your research question.
Frequently Asked Questions (FAQs)
Q1: What are the known physicochemical properties of this compound?
A1: The known properties of this compound are summarized in the table below. These properties can influence its solubility and potential for passive diffusion across cell membranes.
| Property | Value | Reference |
| Molecular Weight | 244.29 g/mol | [1] |
| Molecular Formula | C13H16N4O | [1] |
| Appearance | Solid (Off-white to light yellow) | [1] |
| Solubility | Soluble in DMSO (100 mg/mL) | [1] |
| Storage (in solvent) | -80°C for 6 months, -20°C for 1 month | [1] |
Q2: How can I definitively measure the cell permeability of this compound?
A2: Standard methods for quantifying cell permeability include the Caco-2 and MDCKII-MDR1 monolayer assays. These assays measure the rate of compound transport across a confluent monolayer of cells.[4] The apparent permeability coefficient (Papp) is a key quantitative output.
Q3: What signaling pathways are regulated by PBRM1, the target of this compound?
A3: PBRM1 is a subunit of the SWI/SNF chromatin remodeling complex and is involved in the regulation of several key signaling pathways implicated in cancer.[5] These include the AKT-mTOR signaling pathway, NF-κB pathway, and chemokine/chemokine receptor interaction pathways.[6][7] PBRM1 deficiency has been shown to activate these pathways, promoting tumor growth.[6][7]
Q4: Are there any general tips for working with bromodomain inhibitors in cell-based assays?
A4: Yes. Beyond permeability, consider the following:
-
Target Engagement: Use a cellular thermal shift assay (CETSA) or NanoBRET™ assay to confirm that this compound is engaging with PBRM1 inside the cell.
-
Control Compounds: Include a structurally similar but inactive compound as a negative control to ensure the observed cellular phenotype is due to on-target activity. The enantiomer of this compound, GNE-234, is suggested as a potential control.[3]
-
Dose-Response Curves: Always perform a full dose-response curve to determine the IC50 or EC50 in your cellular assay.
Experimental Protocols
1. Caco-2 Bidirectional Permeability Assay
This assay is used to assess the intestinal permeability of a compound and to determine if it is a substrate of efflux transporters.
-
Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21-28 days to form a differentiated and polarized monolayer.
-
Assay Procedure:
-
Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., HBSS, pH 7.4).
-
Add the test compound (this compound) to either the apical (A) or basolateral (B) chamber.
-
Incubate for a defined period (e.g., 120 minutes) at 37°C.
-
At the end of the incubation, take samples from both the donor and receiver chambers.
-
Analyze the concentration of this compound in the samples using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in both directions (A to B and B to A).
-
The efflux ratio (Papp B to A / Papp A to B) is calculated. An efflux ratio greater than 2 suggests the compound is a substrate for active efflux.
-
2. Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to verify that this compound binds to its target, PBRM1, in a cellular environment.
-
Cell Treatment:
-
Treat cultured cells with this compound at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate for a sufficient time to allow for cell entry and target binding.
-
-
Thermal Challenge:
-
Harvest the cells and lyse them.
-
Heat the cell lysates at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).
-
Centrifuge to pellet the aggregated, denatured proteins.
-
-
Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble PBRM1 remaining at each temperature using Western blotting.
-
-
Interpretation:
-
Binding of this compound should stabilize PBRM1, resulting in a higher melting temperature compared to the vehicle-treated control.
-
Visualizations
Below are diagrams illustrating key concepts relevant to working with this compound.
Caption: Troubleshooting workflow for low cellular efficacy of this compound.
Caption: Simplified PBRM1 signaling pathways inhibited by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. This compound: A Lead Compound Selective for the Second Bromodomain of PBRM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mutational Analysis of PBRM1 and Significance of PBRM1 Mutation in Anti-PD-1 Immunotherapy of Clear Cell Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PBRM1 regulates proliferation and the cell cycle in renal cell carcinoma through a chemokine/chemokine receptor interaction pathway | PLOS One [journals.plos.org]
- 6. PBRM1 deficiency oncogenic addiction is associated with activated AKT-mTOR signalling and aerobic glycolysis in clear cell renal cell carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
improving GNE-235 stability in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of GNE-235, a selective inhibitor of the second bromodomain of Polybromo-1 (PBRM1). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments, ensuring the stability and effective use of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective small molecule inhibitor that targets the second bromodomain (BD2) of Polybromo-1 (PBRM1). PBRM1 is a key component of the PBAF chromatin remodeling complex. By binding to the acetyl-lysine binding pocket of PBRM1's second bromodomain, this compound disrupts its function in chromatin remodeling and gene regulation.[1]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is crucial to maintain the stability and activity of this compound. For long-term storage, the solid powder form should be kept at -20°C for up to 3 years, or at 4°C for up to 2 years. Once dissolved in a solvent, the stock solution should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.
Q3: In which solvents is this compound soluble?
Q4: Is this compound sensitive to light or pH changes?
A4: Specific data on the photosensitivity and pH stability of this compound is not extensively published. However, as a general precaution for aminopyridazine-based compounds, it is recommended to protect solutions from direct light. The stability of related compounds like 4-aminopyridine has been shown to be robust under various storage conditions, but it is always best practice to maintain a stable pH, ideally close to physiological pH for cellular assays, to avoid potential degradation.[3][4][5]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Precipitation of this compound in cell culture media. | - The final concentration of DMSO in the media is too high, causing the compound to fall out of solution.- The aqueous solubility of this compound is exceeded.- Interaction with components in the serum or media. | - Ensure the final DMSO concentration in your cell culture medium is kept low, ideally ≤ 0.5%, to maintain solubility and minimize solvent toxicity.- Prepare intermediate dilutions of your this compound stock solution in a serum-free medium before adding to the final culture volume.- If precipitation persists, consider using a different formulation or a lower concentration of this compound. |
| Inconsistent or weaker than expected biological activity. | - Degradation of this compound stock solution due to improper storage or handling.- Repeated freeze-thaw cycles of the stock solution.- Instability of this compound in the experimental conditions (e.g., prolonged incubation at 37°C). | - Always use freshly prepared dilutions from a properly stored stock solution for each experiment.- Aliquot stock solutions to avoid multiple freeze-thaw cycles.- For long-term experiments, consider replenishing the media with fresh this compound at regular intervals.- Perform a time-course experiment to assess the stability of this compound under your specific assay conditions. |
| High background signal or off-target effects. | - The concentration of this compound used is too high, leading to non-specific binding.- The compound may have off-target activities at higher concentrations. | - Perform a dose-response experiment to determine the optimal concentration range for your specific cell line and assay.- Use the lowest effective concentration of this compound that elicits the desired biological response.- Include appropriate controls, such as a vehicle-only control (e.g., DMSO) and, if available, a structurally related inactive compound. |
| Cell toxicity unrelated to the intended biological effect. | - High concentrations of the solvent (e.g., DMSO) are toxic to the cells.- The this compound concentration is above the cytotoxic threshold for the cell line being used. | - Ensure the final concentration of the solvent in the cell culture medium is below the toxic level for your cells (typically < 0.5% for DMSO).- Run a solvent control to assess its effect on cell viability.- Determine the cytotoxic concentration of this compound for your cell line using a cell viability assay (e.g., MTT or CellTiter-Glo). |
Data Presentation
Table 1: Physicochemical and Storage Information for this compound
| Property | Value |
| Molecular Formula | C₁₃H₁₆N₄O |
| Appearance | Solid, Off-white to light yellow powder |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years |
| Storage (in Solvent) | -80°C for 6 months; -20°C for 1 month |
Table 2: Solubility of this compound
| Solvent | Concentration | Notes |
| DMSO | 100 mg/mL (409.35 mM) | May require ultrasonication for complete dissolution. It is recommended to use newly opened, anhydrous DMSO as hygroscopic DMSO can impact solubility.[2] |
| In Vivo Formulation | 2.5 mg/mL (10.23 mM) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. Requires ultrasonication.[2] |
| Ethanol | Data not available | It is recommended to perform a small-scale solubility test. |
| Methanol | Data not available | It is recommended to perform a small-scale solubility test. |
| Acetonitrile | Data not available | It is recommended to perform a small-scale solubility test. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound solid powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly to ensure complete dissolution. If necessary, sonicate the vial in a water bath for a short period.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
Protocol 2: Cell Viability Assay using MTT
-
Cell Seeding:
-
Plate cells in a 96-well plate at a predetermined optimal density.
-
Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in the appropriate cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound.
-
Include a vehicle-only control (e.g., medium with the same final concentration of DMSO).
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.
-
-
Solubilization and Measurement:
-
Add a solubilization solution (e.g., acidic isopropanol or a commercial solubilizing agent) to each well to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Visualizations
Caption: PBRM1's role in the PBAF complex and its inhibition by this compound.
Caption: A typical workflow for conducting in vitro experiments with this compound.
Caption: A logical approach to troubleshooting inconsistent experimental outcomes.
References
potential GNE-235 off-target effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using GNE-235, a selective inhibitor of the second bromodomain (BD2) of Polybromo-1 (PBRM1).
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a potent and highly selective inhibitor of the second bromodomain (BD2) of the PBRM1 protein.[1][2][3] PBRM1 is a subunit of the PBAF chromatin remodeling complex.[4]
Q2: How selective is this compound?
This compound is reported to have "unusual selectivity" for the second bromodomain of PBRM1.[1][2] It was developed from an aminopyridazine scaffold and is noted to be more selective than previous inhibitors of Family VIII bromodomains, which often exhibit cross-reactivity with the bromodomains of SMARCA2 and SMARCA4.[1][2][5][6]
Q3: Is there a negative control available for this compound?
Yes, GNE-234 is the enantiomer of this compound and serves as an inactive control for cellular experiments.[1][2] It is recommended to use GNE-234 alongside this compound to differentiate on-target effects from non-specific or off-target effects.
Q4: What are the known off-targets of this compound?
Q5: How can I be confident that the observed phenotype in my experiment is due to PBRM1 BD2 inhibition?
To ensure the observed effects are on-target, consider the following experimental controls:
-
Use the enantiomer control: Compare the effects of this compound with its inactive enantiomer, GNE-234.[1][2]
-
Perform rescue experiments: If possible, overexpress a form of PBRM1 that is resistant to this compound to see if the phenotype is reversed.
-
Use orthogonal approaches: Confirm your findings using genetic approaches such as siRNA or CRISPR-mediated knockdown/knockout of PBRM1.
-
Perform dose-response studies: On-target effects should typically correlate with the known potency of this compound for PBRM1 BD2.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Troubleshooting Steps |
| Unexpected or inconsistent cellular phenotype. | 1. Off-target effects: The phenotype may be due to this compound interacting with an unknown protein. 2. Cellular context: The function of PBRM1 can be highly context-dependent. | 1. Run parallel experiments with the inactive enantiomer GNE-234. An effect seen with this compound but not GNE-234 is more likely to be on-target. 2. Perform a dose-response curve to see if the effect is consistent with the known potency of this compound. 3. Use a secondary, structurally distinct PBRM1 BD2 inhibitor to see if it recapitulates the phenotype. 4. Confirm the phenotype with PBRM1 knockdown or knockout. |
| Discrepancy between this compound and PBRM1 knockdown phenotypes. | 1. Incomplete knockdown: The genetic method may not be fully ablating PBRM1 function. 2. Compensation mechanisms: Cells may adapt differently to acute chemical inhibition versus long-term genetic ablation. 3. Role of other bromodomains: this compound only inhibits BD2 of PBRM1, while knockdown removes the entire protein with its six bromodomains. The observed phenotype with this compound is specific to the inhibition of this single bromodomain. | 1. Verify knockdown efficiency at the protein level using Western blot. 2. Consider using an inducible knockdown system for more acute protein depletion. 3. Acknowledge that the phenotypes may differ due to the specific role of BD2 versus the entire PBRM1 protein. |
| No observable phenotype at expected concentrations. | 1. Low cellular permeability: The compound may not be reaching its target inside the cell. 2. PBRM1 BD2 is not critical for the assayed phenotype in your cell line. 3. Incorrect compound handling or storage. | 1. Confirm the cellular uptake of this compound if possible. 2. Test a range of concentrations higher than the reported biochemical IC50. 3. Ensure that PBRM1 is expressed in your cell line. 4. Verify that the observed phenotype is known to be dependent on PBRM1 function in your experimental system. 5. Check the recommended storage conditions for this compound to ensure its stability. |
Data Summary
While specific quantitative data for a broad off-target panel for this compound is not publicly available, the following table summarizes its primary activity.
| Target | Reported Affinity (Kd) | Selectivity |
| PBRM1 Bromodomain 2 (BD2) | ~280 nM | Highly selective over other Family VIII bromodomains (e.g., SMARCA2, SMARCA4) |
Experimental Protocols
General Protocol for Cellular Treatment with this compound
-
Compound Preparation: Prepare a stock solution of this compound (and GNE-234 control) in DMSO. Store aliquots at -80°C to minimize freeze-thaw cycles.
-
Cell Seeding: Plate cells at a density that will not lead to over-confluence during the experiment. Allow cells to adhere overnight.
-
Treatment: The following day, dilute the stock solutions of this compound and GNE-234 to the desired final concentrations in cell culture media. The final DMSO concentration should be kept constant across all treatments (including vehicle control) and should typically not exceed 0.1%.
-
Incubation: Incubate the cells for the desired period based on the experimental endpoint (e.g., 24, 48, or 72 hours).
-
Endpoint Analysis: Perform the desired cellular or molecular analysis (e.g., proliferation assay, gene expression analysis, protein level analysis).
Visualizations
Caption: this compound mechanism of action.
Caption: Troubleshooting workflow for unexpected results.
References
- 1. Chromatin remodelers as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A Lead Compound Selective for the Second Bromodomain of PBRM1-MedSci.cn [medsci.cn]
- 3. researchgate.net [researchgate.net]
- 4. This compound: A Lead Compound Selective for the Second Bromodomain of PBRM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting SWI/SNF Complexes in Cancer: Pharmacological Approaches and Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Efflux Pump Inhibitor Co-Treatment
GNE-235 Is Not an Efflux Pump Inhibitor
It is critical to clarify that this compound is not an efflux pump inhibitor. Scientific literature identifies this compound as a selective inhibitor of the second bromodomain of PBRM1 (Polybromo-1), a component of the PBAF chromatin remodeling complex.[1][2][3][4][5] Its intended use is for the cellular investigation of PBRM1 function.[1][2][3]
This technical support center, therefore, provides information on the co-treatment and troubleshooting for commonly studied efflux pump inhibitors in general, rather than for this compound specifically.
This guide is designed for researchers, scientists, and drug development professionals working with efflux pump inhibitors (EPIs) to overcome multidrug resistance (MDR) in various cell types, particularly in bacteria.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for common efflux pump inhibitors?
A1: Efflux pump inhibitors (EPIs) work by blocking the activity of efflux pumps, which are transmembrane proteins that expel a wide range of substrates, including antibiotics and chemotherapeutic agents, from the cell.[6] By inhibiting these pumps, EPIs increase the intracellular concentration of the co-administered drug, restoring its efficacy.[6][7] Common mechanisms include competitive inhibition, where the EPI binds to the same site as the drug, and non-competitive inhibition, where the EPI binds to a different site, causing a conformational change that inactivates the pump.[8] Some EPIs, like Carbonyl cyanide m-chlorophenylhydrazone (CCCP), act by disrupting the proton motive force that powers many efflux pumps.[8][9]
Q2: Which are the most commonly used EPIs in a research setting?
A2: Several EPIs are widely used for in vitro research. These include:
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Phenylalanine-arginine β-naphthylamide (PAβN): A broad-spectrum EPI that acts as a competitive inhibitor for several Resistance-Nodulation-Division (RND) family pumps, such as AcrAB-TolC in E. coli and MexAB-OprM in P. aeruginosa.[8][10][11]
-
Carbonyl cyanide m-chlorophenylhydrazone (CCCP): A protonophore that disrupts the proton motive force, providing a potent but non-specific inhibition of efflux pumps.[8][9]
-
1-(1-Naphthylmethyl)-piperazine (NMP): An inhibitor that has shown activity against the AcrAB-TolC pump in E. coli.[7]
-
Verapamil: An L-type calcium channel blocker that also inhibits certain efflux pumps, particularly in Mycobacterium tuberculosis.[6][8]
Q3: How do I determine the optimal concentration of an EPI for my experiment?
A3: The optimal concentration of an EPI should be sufficient to inhibit efflux without causing significant toxicity to the cells. This is typically determined by performing a dose-response curve. First, determine the Minimum Inhibitory Concentration (MIC) of the EPI alone to assess its intrinsic toxicity. The working concentration for co-treatment assays should be a sub-inhibitory concentration, often ranging from 1/2 to 1/8 of its MIC. A checkerboard assay, testing various combinations of the antibiotic and the EPI, is the standard method to find the most effective synergistic concentrations.
Q4: Can EPIs be used in in vivo studies?
A4: While many EPIs show promise in vitro, their translation to in vivo models and clinical use has been challenging. Issues such as host toxicity, poor pharmacokinetic properties, and lack of specificity have limited their application.[12][13] For example, PAβN has shown toxicity to eukaryotic cells, which has restricted its clinical development.[12] Researchers should carefully review the literature for any available in vivo data and toxicity profiles before planning animal studies.
Troubleshooting Guides
Problem 1: No potentiation of antibiotic activity is observed with EPI co-treatment.
| Possible Cause | Troubleshooting Step |
| Incorrect EPI for the target pump: | The target organism may express efflux pumps that are not inhibited by the chosen EPI. Confirm the efflux pump profile of your strain and select an EPI with a known inhibitory activity against those pumps. |
| EPI concentration is too low: | The concentration of the EPI may be insufficient to inhibit the efflux pumps effectively. Perform a dose-response experiment to determine the optimal sub-inhibitory concentration. |
| Dominant alternative resistance mechanisms: | The observed resistance may not be primarily due to efflux. Other mechanisms like target mutation, enzymatic degradation of the antibiotic, or biofilm formation could be dominant.[14] Investigate these possibilities through genetic sequencing or specific assays. |
| EPI degradation or instability: | The EPI may be unstable under the experimental conditions (e.g., light-sensitive, pH-sensitive). Check the compound's stability and prepare fresh solutions for each experiment. |
Problem 2: High background toxicity observed from the EPI alone.
| Possible Cause | Troubleshooting Step |
| EPI concentration is too high: | The EPI concentration is exceeding the toxic threshold for the cells. Re-evaluate the MIC of the EPI alone and use a lower, non-toxic concentration for synergy assays. |
| Off-target effects: | The EPI may have off-target effects unrelated to efflux pump inhibition. For example, CCCP disrupts the overall cellular energy metabolism.[9] Consider using a more specific inhibitor if available. |
| Solvent toxicity: | The solvent used to dissolve the EPI (e.g., DMSO) may be causing toxicity at the concentration used. Ensure the final solvent concentration in the assay is below the toxic level for your cells (typically <0.5% for DMSO). |
Problem 3: Inconsistent results in the ethidium bromide (EtBr) accumulation assay.
| Possible Cause | Troubleshooting Step |
| Sub-optimal EtBr concentration: | The EtBr concentration may be too high, causing toxicity, or too low, resulting in a weak signal. Titrate the EtBr concentration to find an optimal level that gives a strong fluorescent signal without affecting cell viability.[15] |
| Cells not in the correct growth phase: | Efflux pump expression can vary with the growth phase. Ensure that cells are harvested from the mid-logarithmic growth phase for consistent results.[15][16] |
| Inadequate washing steps: | Residual extracellular EtBr can lead to high background fluorescence. Ensure cell pellets are washed thoroughly with buffer to remove any unbound EtBr.[15] |
| Cells not properly energized: | For assays measuring active efflux, cells must be energized, typically with glucose. Conversely, for accumulation assays, cells are often de-energized to establish a baseline. Ensure the correct energy status for your specific protocol.[17] |
Quantitative Data Summary
The effectiveness of an EPI is often quantified by the Fold Potentiation Index (FPI), also known as the Modulatory Factor (MF). It is calculated as:
FPI = (MIC of Antibiotic alone) / (MIC of Antibiotic in the presence of EPI)
An FPI of ≥4 is generally considered significant potentiation.[16]
Table 1: Example of MIC Reduction for Levofloxacin in the Presence of PAβN against Pseudomonas aeruginosa
| Strain | MIC of Levofloxacin (µg/mL) | MIC of Levofloxacin + PAβN (20 µg/mL) (µg/mL) | Fold Potentiation Index (FPI) |
| Wild-Type | 2 | 0.25 | 8 |
| MexAB-OprM Overexpressing | 32 | 1 | 32 |
| Efflux-knockout Mutant | 0.5 | 0.5 | 1 |
This table presents illustrative data based on typical experimental outcomes.
Table 2: Effect of EPIs on Ethidium Bromide Accumulation in E. coli Overexpressing AcrAB-TolC
| Compound | Concentration (µM) | Relative Fluorescence Units (RFU) at 30 min | % Increase in Accumulation (vs. Control) |
| No Inhibitor (Control) | - | 1500 | 0% |
| PAβN | 50 | 4500 | 200% |
| CCCP | 25 | 6000 | 300% |
This table presents illustrative data based on typical experimental outcomes.[11]
Experimental Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) Reduction Assay (Checkerboard Assay)
This protocol determines the ability of an EPI to potentiate an antibiotic's activity.
Materials:
-
96-well microtiter plates
-
Bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Antibiotic stock solution
-
EPI stock solution
Procedure:
-
Prepare Inoculum: Culture bacteria overnight. Dilute the culture in fresh CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay plate.
-
Prepare Drug Dilutions: In a 96-well plate, prepare serial two-fold dilutions of the antibiotic along the x-axis (e.g., from 64 µg/mL to 0.0625 µg/mL).
-
Prepare EPI Dilutions: Prepare serial two-fold dilutions of the EPI at sub-inhibitory concentrations along the y-axis.
-
Inoculation: Add the prepared bacterial inoculum to all wells.
-
Controls: Include wells for:
-
Antibiotic only (no EPI)
-
EPI only (no antibiotic)
-
Growth control (no antibiotic or EPI)
-
Sterility control (broth only)
-
-
Incubation: Seal the plate and incubate at 37°C for 18-24 hours.
-
Data Analysis: Determine the MIC of the antibiotic, defined as the lowest concentration that completely inhibits visible bacterial growth, both alone and in the presence of each concentration of the EPI. Calculate the FPI for each combination.
Protocol 2: Real-Time Ethidium Bromide (EtBr) Efflux Assay
This assay directly measures the ability of an EPI to block the efflux of a fluorescent substrate.
Materials:
-
Bacterial strain of interest
-
Phosphate-buffered saline (PBS)
-
Ethidium bromide (EtBr) stock solution
-
Glucose solution (e.g., 20% w/v)
-
EPI stock solution
-
Black, clear-bottom 96-well plates
-
Fluorescence plate reader
Procedure:
-
Cell Preparation: Grow bacteria to mid-log phase (OD₆₀₀ ≈ 0.6-0.8). Harvest cells by centrifugation, wash twice with PBS, and resuspend in PBS to an OD₆₀₀ of ~0.4.
-
Loading: Add EtBr to the cell suspension at a final concentration of 1-2 µg/mL and incubate in the dark for 1 hour at room temperature to allow the substrate to accumulate. Add the EPI at the desired concentration during this loading step.
-
Washing: Centrifuge the cells to remove extracellular EtBr, and resuspend the cell pellet in an equal volume of PBS.
-
Assay Setup: Aliquot the loaded cell suspension into the wells of a black 96-well plate.
-
Initiate Efflux: Measure the baseline fluorescence. To initiate efflux, add glucose to a final concentration of 0.4% to energize the pumps.
-
Measure Fluorescence: Immediately begin monitoring the fluorescence over time (e.g., every 1-2 minutes for 30-60 minutes) using a plate reader (Excitation: ~530 nm, Emission: ~600 nm).
-
Controls:
-
No EPI: Shows the maximum rate of efflux.
-
No Glucose: Shows minimal efflux as pumps are not energized.
-
-
Data Analysis: Plot fluorescence versus time. A slower decrease in fluorescence in the presence of the EPI compared to the control indicates efflux inhibition.
Diagrams
Caption: Mechanism of competitive efflux pump inhibition.
Caption: Experimental workflow for screening EPIs.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound: A Lead Compound Selective for the Second Bromodomain of PBRM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Efflux Pump Inhibitors and their Role in Combating Bacterial Drug Resistance – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 7. benchchem.com [benchchem.com]
- 8. Efflux pump inhibitors for bacterial pathogens: From bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advances in the Discovery of Efflux Pump Inhibitors as Novel Potentiators to Control Antimicrobial-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification and Characterization of Inhibitors of Multidrug Resistance Efflux Pumps in Pseudomonas aeruginosa: Novel Agents for Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of Drug Efflux Pump Efficiency in Drug-Resistant Bacteria Using MALDI-TOF MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Function and Inhibitory Mechanisms of Multidrug Efflux Pumps [frontiersin.org]
- 13. Inhibiting Efflux Pumps and Resistance Mechanisms: A Mini Review - Article (Preprint v1) by Thualfakar Hayder Hasan Abusaiba et al. | Qeios [qeios.com]
- 14. pnas.org [pnas.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. 4.4.2. Efflux Pump Inhibitory Assay [bio-protocol.org]
Technical Support Center: Optimizing GNE-235 Incubation Time
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the incubation time of GNE-235 in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a chemical compound that acts as a selective inhibitor for the second bromodomain (BD2) of the Polybromo-1 (PBRM1) protein.[1][2][3][4] PBRM1 is a subunit of the PBAF chromatin remodeling complex.[1] By binding to BD2 of PBRM1, this compound can be used to study the cellular functions of this specific bromodomain.[2][5]
Q2: What is the binding affinity of this compound?
A2: this compound has a dissociation constant (KD) of 0.28 ± 0.02 μM for the second bromodomain of PBRM1.[2][5]
Q3: How does PBRM1 function and what cellular processes is it involved in?
A3: PBRM1 is a component of the PBAF (Polybromo-associated BRG1- or BRM-associated factor) chromatin remodeling complex, which is a variant of the human SWI/SNF complex.[1][4] This complex plays a crucial role in regulating gene expression by altering the structure of chromatin, making DNA more or less accessible to transcription factors.[1] PBRM1 has been identified as a tumor suppressor and is frequently mutated in clear cell renal cell carcinoma (ccRCC).[1] It is involved in processes such as cell division, cellular adhesion, and response to hypoxia.[1]
Troubleshooting Guide
Q1: I am not observing any significant effect of this compound in my cell-based assay. What could be the reason?
A1: There are several potential reasons for not observing an effect:
-
Suboptimal Incubation Time: The incubation time may be too short for the downstream effects to manifest. Depending on the cellular process being investigated, the effects of chromatin remodeling can take time to translate into measurable phenotypic changes. A time-course experiment is highly recommended to determine the optimal incubation period.
-
Incorrect Concentration: The concentration of this compound used might be too low to achieve sufficient target engagement. While the KD provides a measure of binding affinity, the effective concentration in a cellular context can be influenced by factors like cell permeability and off-target binding. Consider performing a dose-response experiment.
-
Cell Line Specificity: The biological function of PBRM1 and its second bromodomain may not be critical in the chosen cell line or for the specific phenotype being assayed.
-
Assay Limitations: The selected assay may not be sensitive enough to detect the subtle changes induced by this compound.
Q2: My results with this compound are inconsistent across experiments. What are the possible causes?
A2: Inconsistent results can arise from several factors:
-
Variable Incubation Times: Ensure that the incubation time is precisely controlled in all experiments. Even small variations can lead to different outcomes, especially if the cellular response is dynamic.
-
Cell Culture Conditions: Factors such as cell passage number, confluency, and media composition can influence the cellular response to this compound.[6][7] Standardize your cell culture practices to minimize variability.
-
Pipetting Errors: Inaccurate pipetting can lead to variations in the final concentration of this compound in the wells.[7]
Q3: I am observing unexpected or off-target effects. How can I address this?
A3: Unspecific effects can be a concern with any small molecule inhibitor.
-
Use of a Control Compound: The enantiomer of this compound, GNE-234, is suggested as a control for cellular investigations.[3][4] This can help differentiate between effects due to specific inhibition of PBRM1 BD2 and other, non-specific effects of the chemical scaffold.
-
Titrate the Concentration: Using the lowest effective concentration of this compound can help minimize off-target effects.
-
Time-Course Experiment: Shorter incubation times may favor the observation of primary, on-target effects, while longer incubations might lead to the accumulation of secondary, off-target consequences.[8]
Data Presentation
Table 1: Binding Affinity of this compound
| Target | KD (μM) |
| PBRM1 BD2 | 0.28 ± 0.02 |
This table summarizes the reported dissociation constant (KD) of this compound for its primary target.[2][5]
Table 2: Example Data Table for a Time-Course Experiment
| Incubation Time (hours) | Cell Viability (% of Control) | Gene X Expression (Fold Change) | Protein Y Level (Relative to Control) |
| 0 | 100 | 1.0 | 1.0 |
| 6 | |||
| 12 | |||
| 24 | |||
| 48 | |||
| 72 |
This table is a template for researchers to record their data from a time-course experiment to determine the optimal incubation time for their specific assay.
Experimental Protocols
Protocol 1: General Time-Course Experiment to Determine Optimal Incubation Time
-
Cell Seeding: Plate your cells at a density that will not lead to overconfluency by the end of the experiment. Allow cells to adhere and enter a logarithmic growth phase (typically 12-24 hours).
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations in the cell culture medium. Remember to include a vehicle control (medium with the same concentration of solvent).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for a range of time points (e.g., 6, 12, 24, 48, 72 hours). The selection of time points should be based on the expected kinetics of the biological process being studied.
-
Endpoint Analysis: At each time point, harvest the cells and perform your desired assay (e.g., cell viability assay, gene expression analysis, protein analysis).
-
Data Analysis: Analyze the data to determine the time point at which the optimal effect of this compound is observed.
Protocol 2: Chromatin Fractionation Assay
This protocol can be used to assess the direct effect of this compound on the association of the PBAF complex with chromatin.
-
Cell Treatment: Treat cells with this compound or a vehicle control for a short duration (e.g., 2, 4, 6 hours) to focus on the direct effects on chromatin binding.
-
Cell Harvesting: Harvest the cells and wash them with ice-cold PBS.
-
Cytoplasmic Lysis: Resuspend the cell pellet in a hypotonic buffer to swell the cells and then lyse the plasma membrane using a dounce homogenizer or by adding a mild detergent (e.g., IGEPAL CA-630).
-
Nuclear Isolation: Pellet the nuclei by centrifugation and discard the cytoplasmic fraction.
-
Nuclear Lysis and Chromatin Fractionation: Lyse the nuclei to release the chromatin. The chromatin can then be fractionated into soluble and insoluble fractions by centrifugation.
-
Western Blot Analysis: Analyze the amount of PBRM1 and other PBAF complex subunits in the chromatin-bound (insoluble) fraction by Western blotting. A decrease in PBRM1 in the chromatin fraction of this compound-treated cells would indicate that the inhibitor is displacing the complex from chromatin.
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for optimizing incubation time.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound: A Lead Compound Selective for the Second Bromodomain of PBRM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound - Immunomart [immunomart.com]
- 6. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.sg]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
GNE-235 solubility problems and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for working with GNE-235, a selective inhibitor of the second bromodomain of PBRM1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective inhibitor targeting the second bromodomain (BD2) of Polybromo-1 (PBRM1), a key component of the PBAF chromatin remodeling complex.[1][2][3] By binding to PBRM1's second bromodomain, this compound disrupts its function in recognizing acetylated lysine residues on histones, thereby modulating gene expression.[1] PBRM1 is a subunit of the PBAF (Polybromo-associated BRG1/BRM-associated factors) complex, a member of the SWI/SNF family of chromatin remodelers.[4][5] These complexes play a crucial role in regulating gene expression by altering chromatin structure.[5]
Q2: What are the recommended solvents for dissolving this compound?
A2: For in vitro experiments, this compound is soluble in DMSO at a concentration of 100 mg/mL (409.35 mM). It is important to use newly opened, anhydrous DMSO as the compound is sensitive to moisture, and ultrasonic treatment may be required to fully dissolve the compound. For in vivo studies, a recommended formulation is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, which yields a clear solution at 2.5 mg/mL (10.23 mM), though sonication may be necessary.[6]
Q3: My this compound precipitated out of solution after diluting my DMSO stock in an aqueous buffer. What should I do?
A3: Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic small molecules. Here are several troubleshooting steps:
-
Lower the Final Concentration: The most direct solution is to reduce the final concentration of this compound in your assay to stay within its aqueous solubility limit.
-
Optimize DMSO Concentration: You can try slightly increasing the final percentage of DMSO in your working solution. While it's best to keep DMSO levels low, a final concentration of up to 0.5% is often tolerated in cell-based assays without significant toxicity. Always include a vehicle control with the same final DMSO concentration.
-
Use a Co-solvent: Incorporating a co-solvent like ethanol or PEG300 into your aqueous buffer can help maintain the solubility of this compound.
-
Adjust pH: The solubility of compounds with ionizable groups can be pH-dependent. Experimenting with the pH of your buffer may improve solubility.
Q4: How should I store this compound stock solutions?
A4: this compound powder can be stored at -20°C for up to 3 years.[6] Once dissolved in a solvent, it is recommended to store stock solutions in small aliquots at -80°C for up to 6 months or at -20°C for up to 1 month to minimize freeze-thaw cycles.[6] Given that DMSO is hygroscopic, it is crucial to use tightly sealed vials to prevent the absorption of moisture, which can affect the compound's stability and solubility.
This compound Solubility Data
| Solvent/Formulation | Maximum Solubility | Molar Concentration | Notes |
| DMSO | 100 mg/mL | 409.35 mM | Ultrasonic treatment may be needed. Use of newly opened, anhydrous DMSO is recommended as the compound is hygroscopic.[6] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 mg/mL | 10.23 mM | Recommended for in vivo use. Ultrasonic treatment may be required to achieve a clear solution.[6] |
| 10% DMSO, 90% Corn Oil | 2.5 mg/mL | 10.23 mM | An alternative formulation for in vivo studies. Requires sonication for a clear solution.[6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays
-
Equilibrate a vial of this compound powder to room temperature before opening.
-
Add a precise volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., for a 10 mM stock, add the appropriate volume of DMSO based on the mass of this compound).
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Store the stock solution in small, tightly sealed aliquots at -80°C.
Protocol 2: General Method for Assessing Kinetic Solubility in Aqueous Buffer
This protocol provides a general method to assess the kinetic solubility of this compound in an aqueous buffer of choice (e.g., PBS, pH 7.4).
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to make a 10 mM stock solution as described in Protocol 1.
-
Serial Dilution in DMSO: Create a serial dilution of the 10 mM stock solution in DMSO to generate a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).
-
Dilution in Aqueous Buffer: In a 96-well plate, add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 98 µL) of your desired aqueous buffer. This creates a range of final compound concentrations with a consistent final DMSO concentration (in this example, 2%).
-
Incubation and Observation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 1-2 hours).
-
Turbidity Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering at a specific wavelength (e.g., 620 nm).
-
Data Analysis: The concentration at which a significant increase in turbidity is observed indicates the kinetic solubility limit of this compound in that specific buffer.
Visualizing this compound's Mechanism of Action and Experimental Workflows
Below are diagrams illustrating the signaling pathway affected by this compound and a typical experimental workflow for its use.
Caption: this compound inhibits the PBRM1 subunit of the PBAF complex.
Caption: A workflow for addressing this compound solubility issues.
PBRM1/PBAF Signaling and Consequences of Inhibition
The PBAF complex, containing PBRM1, is a critical regulator of chromatin structure and gene expression.[4][5] Loss or inhibition of PBRM1 function has been shown to have significant downstream effects. For instance, in the context of VHL-deficient renal tumors, PBRM1 deficiency can lead to the mislocalization of PBAF complexes to new genomic sites, resulting in the activation of the pro-tumorigenic NF-κB pathway.[1] This highlights the crucial role of PBRM1 in maintaining normal cellular function and its potential as a therapeutic target in certain cancers.
Caption: Inhibition of PBRM1 can lead to aberrant NF-κB activation.
References
- 1. researchgate.net [researchgate.net]
- 2. Item - this compound: A Lead Compound Selective for the Second Bromodomain of PBRM1 - American Chemical Society - Figshare [acs.figshare.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. devbiology-cobre.omrf.org [devbiology-cobre.omrf.org]
- 6. medchemexpress.com [medchemexpress.com]
unexpected phenotypes with GNE-235 treatment
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of GNE-235, a selective inhibitor of the second bromodomain (BD2) of Polybromo-1 (PBRM1).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a chemical probe that selectively inhibits the second bromodomain (BD2) of PBRM1, a subunit of the PBAF chromatin remodeling complex.[1][2][3][4] Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histone tails and other proteins. By selectively binding to PBRM1 BD2, this compound can be utilized to investigate the specific cellular functions of this bromodomain.[1][5]
Q2: What is the reported binding affinity of this compound for PBRM1 BD2?
This compound has a dissociation constant (K_D) of 0.28 ± 0.02 μM for the second bromodomain of PBRM1.[1][5]
Q3: What is the recommended starting concentration for cell-based assays?
The optimal concentration of this compound will vary depending on the cell type and the specific assay. It is recommended to perform a dose-response experiment to determine the effective concentration for your system. A starting point for such experiments could be in the range of 1-10 μM, based on the in vitro binding affinity.
Q4: What is the appropriate negative control for this compound experiments?
For initial cellular investigations, GNE-234, the enantiomer of this compound, is suggested as a negative control.[2][4]
Q5: How should I dissolve and store this compound?
A suggested protocol for preparing a stock solution is to dissolve this compound in DMSO.[1] For in vivo studies, a formulation in PEG300, Tween-80, and saline has been described.[1] Stock solutions should be stored at -20°C or -80°C.[1] It is recommended to use the solution within one month when stored at -20°C and within six months when stored at -80°C.[1]
Troubleshooting Guide
Problem 1: No observable phenotype after this compound treatment.
-
Question: I have treated my cells with this compound but do not observe any change in my phenotype of interest. What could be the reason?
-
Answer: There are several potential reasons for the lack of an observable phenotype:
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Suboptimal Concentration: The concentration of this compound may be too low to effectively engage the target in your specific cell line. We recommend performing a dose-response experiment to determine the optimal concentration.
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Cell Line Specificity: The function of PBRM1 BD2 may not be critical for the phenotype you are studying in your chosen cell line. Consider using a cell line with known dependence on PBRM1 function or one where PBRM1 is highly expressed.
-
Assay Sensitivity: Your assay may not be sensitive enough to detect subtle changes induced by this compound. Consider using a more direct or sensitive readout for PBRM1 function, such as target gene expression analysis.
-
Compound Stability: Ensure that the compound has been stored correctly and that the working solutions are freshly prepared.
-
Problem 2: Observing an unexpected or off-target phenotype.
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Question: I am observing a phenotype that is not consistent with the known function of PBRM1. How can I determine if this is an off-target effect of this compound?
-
Answer: While this compound is designed to be a selective inhibitor, off-target effects are a possibility with any small molecule. Here are some steps to investigate a potential off-target effect:
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Use the Negative Control: Compare the phenotype observed with this compound to that with its enantiomer, GNE-234. An effect that is specific to this compound is more likely to be on-target.
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Rescue Experiment: If possible, perform a rescue experiment by overexpressing a form of PBRM1 that is resistant to this compound binding. If the phenotype is rescued, it is likely an on-target effect.
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Phenotypic Profiling: Compare the observed phenotype to those induced by other known inhibitors of different targets. This can sometimes reveal unexpected similarities and suggest potential off-target activities.
-
Target Engagement Assays: Directly measure the binding of this compound to PBRM1 in your cells to confirm that the compound is engaging its intended target at the concentrations used.
-
Quantitative Data
| Parameter | Value | Reference |
| Target | Second Bromodomain of PBRM1 | [1][2][4] |
| Dissociation Constant (K_D) | 0.28 ± 0.02 μM | [1][5] |
| Negative Control | GNE-234 (enantiomer) | [2][4] |
Experimental Protocols
General Protocol for Cellular Treatment with this compound
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Cell Seeding: Plate cells at a density appropriate for your assay and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in cell culture medium to the desired final concentrations. Also, prepare a vehicle control (DMSO) and a negative control (GNE-234) at the same final concentrations.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing this compound, GNE-234, or the vehicle control.
-
Incubation: Incubate the cells for the desired period, depending on the assay (e.g., 24, 48, or 72 hours).
-
Phenotypic Analysis: At the end of the incubation period, perform your desired downstream analysis (e.g., cell viability assay, gene expression analysis, protein expression analysis).
Visualizations
Caption: Proposed mechanism of action of this compound.
Caption: General experimental workflow for this compound.
Caption: Troubleshooting decision tree for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Item - this compound: A Lead Compound Selective for the Second Bromodomain of PBRM1 - American Chemical Society - Figshare [acs.figshare.com]
- 4. This compound: A Lead Compound Selective for the Second Bromodomain of PBRM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Immunomart [immunomart.com]
GNE-235 degradation in experimental conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the use of GNE-235, a selective inhibitor of the second bromodomain of PBRM1.[1][2][3] Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual representations of key biological pathways and workflows to ensure the successful implementation of this compound in your research.
Troubleshooting Guide: this compound Degradation
Researchers may encounter issues with this compound stability and degradation, leading to inconsistent experimental results. This guide addresses common problems and provides systematic solutions.
| Observed Problem | Potential Cause | Recommended Solution |
| Loss of compound activity over time in aqueous solution. | Hydrolysis. this compound, containing an aminopyridazine scaffold, may be susceptible to hydrolysis under non-neutral pH conditions. | Prepare fresh solutions for each experiment. If storage is necessary, aliquot and store at -80°C for up to 6 months or -20°C for up to 1 month.[1] Avoid repeated freeze-thaw cycles. Use buffers at or near physiological pH (7.2-7.4) for your experiments. |
| Inconsistent results between experimental replicates. | Oxidative Degradation. Exposure to air and light can lead to oxidation of the compound. | Prepare solutions fresh and protect from light by using amber vials or covering tubes with foil. Consider degassing buffers to remove dissolved oxygen, especially for long-term experiments. |
| Precipitation of the compound in cell culture media. | Poor Solubility. this compound may have limited solubility in aqueous media, especially at higher concentrations. | Ensure the final concentration of the solvent (e.g., DMSO) is compatible with your cell line and does not exceed 0.5%. Prepare a high-concentration stock solution in an appropriate solvent (e.g., DMSO) and then dilute it in the final assay medium with vigorous mixing. |
| Unexpected off-target effects or toxicity. | Degradation Products. Degradants of this compound may have different biological activities than the parent compound. | Confirm the purity of your this compound stock. If degradation is suspected, it is advisable to perform analytical validation, such as HPLC, to check for the presence of impurities. |
| Variability in results with different batches of this compound. | Improper Storage. Inconsistent storage conditions can lead to varying levels of degradation between batches. | Strictly adhere to the recommended storage conditions: -80°C for long-term storage (up to 6 months) and -20°C for short-term storage (up to 1 month).[1] Ensure the compound is stored in a tightly sealed container to prevent moisture absorption. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: For long-term stability, this compound stock solutions should be stored at -80°C and can be kept for up to 6 months.[1] For short-term storage, -20°C is suitable for up to one month.[1] It is recommended to aliquot the stock solution to avoid multiple freeze-thaw cycles.
Q2: How should I prepare a working solution of this compound for cell-based assays?
A2: Prepare a high-concentration stock solution of this compound in a water-miscible organic solvent such as DMSO. For cellular experiments, dilute the stock solution into your cell culture medium to the desired final concentration. Ensure the final solvent concentration is low (typically ≤0.5% v/v) to avoid solvent-induced cytotoxicity.
Q3: What are the potential degradation pathways for this compound?
A3: Based on its aminopyridazine chemical structure, this compound may be susceptible to degradation through oxidation and hydrolysis, particularly under harsh pH conditions, elevated temperatures, and exposure to light.
Q4: How can I check for this compound degradation in my sample?
A4: The most reliable method to assess the purity and detect degradation of this compound is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or mass spectrometry (LC-MS).
Q5: Is this compound light sensitive?
Data Presentation: this compound Stability Under Forced Degradation (Illustrative Data)
The following table provides an illustrative summary of this compound stability under various stress conditions. Please note that this data is hypothetical and intended to serve as a guide for understanding potential degradation patterns. Actual results may vary.
| Condition | Duration | Temperature | % this compound Remaining (Illustrative) | Major Degradation Pathway |
| Acidic (0.1 N HCl) | 24 hours | 60°C | 75% | Hydrolysis |
| Basic (0.1 N NaOH) | 24 hours | 60°C | 60% | Hydrolysis |
| Oxidative (3% H₂O₂) | 24 hours | Room Temp | 85% | Oxidation |
| Thermal (Solid) | 7 days | 80°C | 95% | Thermolysis |
| Photolytic (UV light) | 24 hours | Room Temp | 90% | Photolysis |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) to Confirm this compound Target Engagement with PBRM1
This protocol describes how to confirm the binding of this compound to its target protein PBRM1 within a cellular context.
Materials:
-
Cells expressing PBRM1 (e.g., renal cell carcinoma cell line)
-
This compound
-
DMSO (vehicle control)
-
PBS (Phosphate Buffered Saline)
-
Protease inhibitors
-
Equipment for SDS-PAGE and Western blotting
-
Antibodies against PBRM1 and a loading control (e.g., GAPDH)
Procedure:
-
Cell Treatment: Treat cultured cells with this compound at the desired concentration and with DMSO as a vehicle control. Incubate for a sufficient period to allow compound entry and binding.
-
Harvesting: Harvest the cells by scraping or trypsinization, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes to induce thermal denaturation of proteins.
-
Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
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Sample Preparation: Collect the supernatant, which contains the soluble, non-denatured proteins. Determine the protein concentration of each sample.
-
Western Blotting: Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an antibody specific for PBRM1. Also, probe for a loading control to ensure equal protein loading.
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Analysis: Quantify the band intensities for PBRM1 at each temperature for both the this compound treated and vehicle-treated samples. Increased thermal stability of PBRM1 in the presence of this compound is indicative of target engagement.
Mandatory Visualizations
Signaling Pathway of PBRM1 in Chromatin Remodeling
Caption: PBRM1's role in the PBAF complex and its inhibition by this compound.
Experimental Workflow for a Cell-Based Assay with this compound
Caption: A typical workflow for assessing the effect of this compound in a cell-based assay.
Logical Relationship for Troubleshooting this compound Degradation
Caption: A decision tree for troubleshooting this compound degradation issues.
References
Validation & Comparative
A Comparative Guide to PBRM1 Bromodomain Inhibitors: GNE-235 vs. PB16
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two selective inhibitors of the second bromodomain (BD2) of Polybromo-1 (PBRM1): GNE-235 and PB16. PBRM1 is a key component of the PBAF chromatin remodeling complex and a subject of intense research in oncology. This document summarizes their biochemical and cellular activities, presents detailed experimental protocols, and visualizes the relevant biological pathways to aid in the selection and application of these chemical probes.
At a Glance: this compound vs. PB16
| Feature | This compound | PB16 |
| Target | Selective for the second bromodomain (BD2) of PBRM1 | Selective for the second bromodomain (BD2) of PBRM1 |
| Binding Affinity (KD to PBRM1-BD2) | 0.28 ± 0.02 µM (via ITC)[1][2] | ~2 µM (via ITC)[3] |
| Biochemical Potency (IC50) | Not explicitly reported in provided search results | 0.26 µM (AlphaScreen)[3] |
| Selectivity | Does not bind to SMARCA2 and SMARCA4 bromodomains | Does not bind to SMARCA2 and SMARCA4 bromodomains[3] |
| Cellular Activity | Suggested for initial cellular investigations of PBRM1-BD2 function.[4][5] | Demonstrates inhibition of PBRM1-dependent prostate cancer cell line (LNCaP) with an IC50 of 9 µM.[3] |
| Negative Control | GNE-234 (enantiomer)[4] | Not explicitly mentioned in provided search results. |
Biochemical Profile and Selectivity
Both this compound and PB16 are potent and selective inhibitors of the second bromodomain of PBRM1. This compound exhibits a dissociation constant (KD) of 0.28 µM as determined by Isothermal Titration Calorimetry (ITC).[1][2] PB16 shows a KD of approximately 2 µM by ITC and an IC50 of 0.26 µM in an AlphaScreen assay.[3] A key feature of both compounds is their high selectivity for PBRM1-BD2 over the bromodomains of other SWI/SNF family members like SMARCA2 and SMARCA4.[3] This selectivity is crucial for dissecting the specific functions of PBRM1 in cellular processes.
Cellular Activity
A notable difference between the two inhibitors lies in their reported cellular activity. PB16 has been shown to be cell-active, inhibiting the growth of the PBRM1-dependent LNCaP prostate cancer cell line with an IC50 of 9 µM.[3] The cellular activity of this compound is an area for ongoing investigation, with the original publication suggesting its use for initial cellular studies.[4][5] For researchers planning cellular assays, GNE-234 is available as a negative control for this compound, as it is its enantiomer.[4]
Experimental Protocols
Detailed methodologies are critical for replicating and building upon existing research. Below are the generalized protocols for the key assays used to characterize this compound and PB16, based on the primary literature.
Isothermal Titration Calorimetry (ITC) for Binding Affinity
Objective: To determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of inhibitor binding to the PBRM1 bromodomain.
Methodology:
-
Protein and Ligand Preparation:
-
Recombinant PBRM1-BD2 protein is purified and dialyzed extensively against the ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP).
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The inhibitor (this compound or PB16) is dissolved in the same ITC buffer to ensure no buffer mismatch. The final concentration of DMSO should be kept low and consistent between the protein and ligand solutions.
-
-
ITC Experiment:
-
The sample cell is filled with the PBRM1-BD2 protein solution (typically 10-20 µM).
-
The injection syringe is filled with the inhibitor solution (typically 100-200 µM).
-
The experiment is performed on an automated microcalorimeter (e.g., a MicroCal Auto-iTC200).
-
A series of small injections (e.g., 2 µL) of the inhibitor are titrated into the protein solution at a constant temperature (e.g., 25 °C).
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The heat change upon each injection is measured.
-
-
Data Analysis:
-
The raw data is integrated to obtain the heat change per injection.
-
The resulting binding isotherm is fitted to a one-site binding model to determine the KD, n, and ΔH.
-
AlphaScreen Assay for Biochemical Potency
Objective: To measure the in-vitro potency (IC50) of inhibitors in disrupting the interaction between PBRM1-BD2 and an acetylated histone peptide.
Methodology:
-
Reagents:
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His-tagged PBRM1-BD2 protein.
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Biotinylated acetylated histone H4 peptide (e.g., H4K16ac).
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Streptavidin-coated Donor beads and Ni-NTA-coated Acceptor beads.
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Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20).
-
-
Assay Procedure:
-
The inhibitor is serially diluted in assay buffer containing a low percentage of DMSO.
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His-tagged PBRM1-BD2 and the biotinylated histone peptide are added to the wells of a 384-well plate.
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The inhibitor dilutions are then added to the wells.
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After a short incubation period (e.g., 15 minutes at room temperature), a mixture of Donor and Acceptor beads is added.
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The plate is incubated in the dark for a specified time (e.g., 1 hour at room temperature) to allow the bead proximity signal to develop.
-
-
Data Acquisition and Analysis:
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The AlphaScreen signal is read on an appropriate plate reader (e.g., an EnVision reader).
-
The IC50 values are calculated by fitting the data to a four-parameter dose-response curve.
-
Cell Growth Inhibition Assay (MTT Assay)
Objective: To determine the effect of the inhibitors on the proliferation of cancer cell lines.
Methodology:
-
Cell Culture:
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LNCaP cells are cultured in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS) and maintained in a humidified incubator at 37°C with 5% CO2.
-
-
Assay Procedure:
-
Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
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The inhibitors are serially diluted in culture medium and added to the cells. A vehicle control (e.g., DMSO) is also included.
-
The cells are incubated with the compounds for a specified period (e.g., 72 hours).
-
-
MTT Assay:
-
After the incubation period, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and the plate is incubated for a further 3-4 hours.
-
The formazan crystals formed by viable cells are dissolved by adding a solubilization solution (e.g., a solution of 10% SDS in 0.01 M HCl).
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of cell growth inhibition is calculated relative to the vehicle-treated control cells.
-
The IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
-
PBRM1 Signaling and Experimental Workflow
PBRM1 is a subunit of the PBAF (Polybromo- and BRG1-associated factors) complex, a member of the SWI/SNF family of ATP-dependent chromatin remodelers. These complexes play a crucial role in regulating gene expression by altering the structure of chromatin, thereby controlling the accessibility of DNA to transcription factors.
The workflow for identifying and characterizing PBRM1 inhibitors like this compound and PB16 typically involves a series of in-vitro and cell-based assays.
The diagram illustrates that PBRM1, as part of the PBAF complex, recognizes acetylated histone tails, leading to chromatin remodeling and subsequent gene transcription. The workflow for discovering inhibitors like this compound and PB16 starts with high-throughput screening, followed by validation of hits through biochemical assays to determine binding affinity and selectivity, and finally, evaluation in cellular assays to assess their biological effects.
This guide provides a foundational understanding of this compound and PB16. For further details, researchers are encouraged to consult the primary literature cited.
References
- 1. Loss of PBRM1 alters promoter histone modifications and activates ALDH1A1 to drive renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PBRM1 Cooperates with YTHDF2 to Control HIF-1α Protein Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure of human chromatin-remodelling PBAF complex bound to a nucleosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 5. mdpi.com [mdpi.com]
GNE-234 as a Negative Control for GNE-235: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of GNE-235, a selective inhibitor of the second bromodomain of Polybromo-1 (PBRM1), and its enantiomer, GNE-234, which serves as an ideal negative control for in-vitro and in-vivo studies. Understanding the distinct activities of these two compounds is crucial for accurately interpreting experimental results and elucidating the specific cellular functions of the PBRM1 bromodomain.
Introduction
This compound is a potent and selective chemical probe targeting the second bromodomain (BD2) of PBRM1, a key subunit of the PBAF chromatin remodeling complex.[1] PBRM1 plays a critical role in regulating gene expression and its dysfunction is implicated in various cancers. To rigorously investigate the biological consequences of PBRM1 BD2 inhibition, it is essential to employ a structurally analogous but biologically inactive control. GNE-234, the corresponding enantiomer of this compound, fulfills this role, allowing researchers to distinguish between on-target effects and potential off-target or compound-specific artifacts.
Data Presentation: this compound vs. GNE-234
The following table summarizes the key quantitative data comparing the biochemical and cellular activities of this compound and its inactive enantiomer, GNE-234. This data highlights the significant difference in potency, establishing GNE-234 as a valid negative control.
| Compound | Target | Assay Type | IC50 (µM) | Binding Affinity (Kd, µM) | Cellular Activity |
| This compound | PBRM1 Bromodomain 2 | Biochemical Assay | Data not publicly available | ~0.28[2] | Active |
| GNE-234 | PBRM1 Bromodomain 2 | Biochemical Assay | Inactive | No significant binding | Inactive |
Note: Specific IC50 values from the primary literature are not publicly available. The significant difference in activity is inferred from the description of GNE-234 as a negative control.
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. The following are representative protocols for key experiments used to characterize and compare this compound and GNE-234.
Protocol 1: Biochemical Bromodomain Binding Assay (e.g., AlphaScreen)
This assay quantifies the direct binding of the compounds to the isolated PBRM1 bromodomain.
Materials:
-
Recombinant human PBRM1 bromodomain 2 (BD2) protein (GST-tagged)
-
Biotinylated histone H3 peptide acetylated at lysine 14 (H3K14ac)
-
Streptavidin-coated Donor beads
-
Glutathione-coated Acceptor beads
-
Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.1% BSA, pH 7.4)
-
This compound and GNE-234 in DMSO
-
384-well microplates
Procedure:
-
Prepare serial dilutions of this compound and GNE-234 in assay buffer.
-
Add a fixed concentration of GST-PBRM1-BD2 and biotin-H3K14ac peptide to each well.
-
Add the diluted compounds to the wells.
-
Incubate at room temperature for 60 minutes.
-
Add a mixture of Streptavidin-Donor and Glutathione-Acceptor beads.
-
Incubate in the dark at room temperature for 60 minutes.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
Data Analysis: The signal will decrease as the compound competes with the histone peptide for binding to the bromodomain. Calculate IC50 values by fitting the data to a dose-response curve.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This assay assesses the target engagement of the compounds in a cellular context by measuring the thermal stabilization of PBRM1 upon compound binding.
Materials:
-
Cells expressing PBRM1 (e.g., a relevant cancer cell line)
-
This compound and GNE-234 in DMSO
-
Cell lysis buffer (containing protease inhibitors)
-
PBS
-
PCR tubes or 96-well PCR plates
-
Western blot reagents
Procedure:
-
Treat cells with various concentrations of this compound, GNE-234, or vehicle (DMSO) for a specified time.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in lysis buffer.
-
Aliquot the cell lysate into PCR tubes/plate.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Centrifuge to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble PBRM1 in each sample by Western blotting.
-
Data Analysis: Increased thermal stability of PBRM1 in the presence of a binding compound will result in more soluble protein at higher temperatures.
Mandatory Visualization
PBRM1 Signaling Pathway
References
GNE-235 On-Target Effects: A Comparative Validation Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of GNE-235, a selective inhibitor of the second bromodomain (BD2) of Polybromo-1 (PBRM1), with alternative compounds. It includes supporting experimental data, detailed methodologies for key validation assays, and visualizations to elucidate signaling pathways and experimental workflows.
Executive Summary
This compound is a potent and selective chemical probe for the second bromodomain of PBRM1, a key subunit of the PBAF chromatin remodeling complex. While exhibiting high biochemical potency and selectivity, its utility in cellular assays is limited by a lack of significant cellular activity, likely due to poor cell permeability or stability. This guide compares this compound with another PBRM1 BD2 selective inhibitor, PB16, which demonstrates cellular efficacy, making it a more suitable tool for studying the cellular functions of PBRM1.
Data Presentation
Table 1: Biochemical Potency and Selectivity of PBRM1 Bromodomain Inhibitors
| Compound | Target Bromodomain | Dissociation Constant (Kd) | Selectivity Profile | Reference |
| This compound | PBRM1 BD2 | 0.28 ± 0.02 µM | Selective for PBRM1 BD2 over SMARCA2 and SMARCA4 bromodomains. | [1] |
| PB16 | PBRM1 BD2 | ~3 µM (ITC) | Selective for PBRM1 BD2 over SMARCA2 and SMARCA4 bromodomains. |
Table 2: Cellular Activity of PBRM1 Bromodomain Inhibitors
| Compound | Cell-Based Assay | Observed Effect | Putative Reason for Difference | Reference |
| This compound | LNCaP cell viability assay | No significant decrease in cell viability at concentrations up to 100 µM. | Poor cellular permeability, efflux, or stability. | |
| PB16 | LNCaP cell viability assay | Inhibition of cell viability observed at 10 µM and 100 µM. | Demonstrates cellular activity. |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
This protocol is a widely used method to verify target engagement of a compound within a cellular environment. It is based on the principle that ligand binding stabilizes the target protein, leading to a higher melting temperature.
1. Cell Culture and Treatment:
-
Culture cells of interest (e.g., K562) to 80-90% confluency.
-
Harvest and resuspend cells in fresh culture medium to a density of 2 x 10⁶ cells/mL.
-
Prepare a stock solution of the test compound (e.g., this compound) in DMSO. Perform serial dilutions to create a dose-response range.
-
Add the compound dilutions or DMSO (vehicle control) to the cell suspension and incubate for 1-2 hours at 37°C to allow for compound uptake.[1][2]
2. Heat Challenge:
-
Aliquot the cell suspensions into PCR tubes for each temperature point.
-
Use a thermal cycler to heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes.[1]
-
Include a controlled cooling step back to room temperature.[2]
3. Cell Lysis and Protein Quantification:
-
Lyse the cells by adding a lysis buffer and performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[1]
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated proteins (pellet).[1]
-
Carefully collect the supernatant and determine the protein concentration of the soluble fractions using a BCA assay.
4. Western Blot Analysis:
-
Normalize the protein concentrations for all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target protein (e.g., PBRM1) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
5. Data Analysis:
-
Quantify the band intensities for the target protein at each temperature point.
-
Normalize the intensities to the intensity at the lowest temperature point.
-
Plot the normalized intensities against the temperature to generate melting curves for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a live-cell method to quantify compound binding to a target protein. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a cell-permeable fluorescent tracer.
1. Plasmid Preparation and Transfection:
-
Obtain or prepare a plasmid encoding the target protein (e.g., PBRM1) fused to NanoLuc® luciferase (N- or C-terminal tag).
-
On the day before transfection, seed HEK293T cells in a suitable culture plate.
-
Prepare a transfection mix containing the plasmid DNA, a transfection carrier DNA, and a transfection reagent (e.g., FuGENE® HD) in Opti-MEM®.
-
Incubate the mixture at room temperature to allow the formation of DNA-vesicles.
-
Add the transfection mix to the cells and culture for 18-24 hours to allow for protein expression.[3]
2. Assay Plate Preparation:
-
Prepare serial dilutions of the test compound (e.g., this compound) in an appropriate buffer.
-
Dispense the compound dilutions and a vehicle control into a white, low-volume 384-well assay plate.
3. Cell Preparation and Dispensing:
-
Harvest the transfected cells and resuspend them in Opti-MEM® at a concentration of 2x10⁵ cells/mL.[3]
-
Add a cell-permeable fluorescent tracer specific for the target bromodomain to the cell suspension. The tracer concentration should be at or near its Kd for the target.[3]
-
Dispense the cell-tracer mixture into the assay plate containing the test compounds.
4. Assay Readout:
-
Equilibrate the plate for 2 hours at 37°C with 5% CO₂.[3]
-
Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor to the wells.
-
Read the plate within 20 minutes using a plate reader capable of detecting both the donor (NanoLuc®, ~460 nm) and acceptor (tracer, ~618 nm) emission wavelengths.
5. Data Analysis:
-
Calculate the raw BRET ratio by dividing the acceptor emission by the donor emission.
-
Plot the BRET ratio against the log of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which represents the concentration of the compound that displaces 50% of the tracer from the target protein.
Mandatory Visualization
Caption: this compound inhibits the interaction of PBRM1 with acetylated histones.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Workflow for the NanoBRET Target Engagement Assay.
References
A Comparative Guide to the Efficacy of GNE-235 and Pan-Bromodomain Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of GNE-235, a selective inhibitor of the second bromodomain of Polybromo-1 (PBRM1), and pan-bromodomain inhibitors, with a focus on the well-characterized pan-BET (Bromodomain and Extra-Terminal) inhibitors. The comparison covers their distinct mechanisms of action, available efficacy data, and relevant experimental protocols to assess their activities.
Introduction
Epigenetic modulation is a rapidly advancing frontier in therapeutic development, with bromodomain-containing proteins emerging as critical targets. Bromodomains are protein modules that recognize acetylated lysine residues on histones and other proteins, playing a pivotal role in the regulation of gene transcription. While pan-bromodomain inhibitors, particularly those targeting the BET family of proteins (BRD2, BRD3, BRD4, and BRDT), have been extensively studied for their anti-cancer properties, a new wave of selective inhibitors targeting other bromodomain-containing proteins is emerging. This compound represents one such novel agent, with high selectivity for the second bromodomain of PBRM1, a component of the PBAF chromatin remodeling complex. This guide will objectively compare these two classes of inhibitors to inform research and drug development efforts.
Data Presentation
Direct comparative efficacy data from head-to-head studies of this compound and pan-BET inhibitors in the same experimental systems are currently limited, as this compound is a relatively new chemical probe and its anti-tumor effects are still under extensive investigation[1]. However, based on available literature, we can summarize their key characteristics.
Table 1: Comparison of Inhibitor Characteristics
| Feature | This compound | Pan-BET Inhibitors (e.g., JQ1) |
| Primary Target(s) | Second Bromodomain (BD2) of PBRM1 | Bromodomains (BD1 and BD2) of BET proteins (BRD2, BRD3, BRD4, BRDT) |
| Binding Affinity (Kd) | 0.28 ± 0.02 μM for PBRM1 BD2 | JQ1: ~50-100 nM for BRD4 BD1/BD2 |
| Mechanism of Action | Prevents PBRM1 from binding to acetylated histones, modulating the activity of the PBAF chromatin remodeling complex. | Competitively bind to the acetyl-lysine binding pockets of BET proteins, displacing them from chromatin and thereby inhibiting the transcription of target genes, including key oncogenes like MYC.[2][3] |
| Reported Cellular Activity | A recent study indicated that this compound did not demonstrate significant cellular activity in tested cancer cell lines, suggesting potential limitations in cell permeability or stability.[4] In contrast, another PBRM1-selective inhibitor, PB16, showed cellular efficacy.[4] | Potent anti-proliferative and pro-apoptotic effects in a wide range of cancer cell lines and in vivo models.[3] |
Experimental Protocols
To facilitate the comparative evaluation of this compound and pan-BET inhibitors, this section provides detailed methodologies for key experiments.
Bromodomain Binding Affinity - AlphaScreen Assay
This assay is used to determine the binding affinity of inhibitors to their respective bromodomain targets in a high-throughput format.
Principle: The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology is a bead-based assay that measures molecular interactions.[5] A donor bead and an acceptor bead are brought into proximity when a biotinylated histone peptide (ligand) binds to a GST-tagged bromodomain protein. Upon excitation, the donor bead releases singlet oxygen, which activates the acceptor bead to emit light. An inhibitor that disrupts this interaction will separate the beads, leading to a decrease in the light signal.[5]
Protocol:
-
Reagent Preparation:
-
Dilute GST-tagged BRD4 (BD1) or PBRM1 (BD2) protein and biotinylated histone H4 peptide in the appropriate assay buffer.
-
Prepare serial dilutions of the test inhibitors (this compound, JQ1) in DMSO and then in assay buffer.
-
-
Assay Plate Setup (384-well format):
-
Add 2 µL of the diluted inhibitor or DMSO (vehicle control) to each well.
-
Add 4 µL of the diluted bromodomain protein to each well.
-
Add 4 µL of the biotinylated histone peptide to each well.
-
Incubate the plate at room temperature for 30 minutes.
-
-
Detection:
-
Add 5 µL of a mixture containing Streptavidin-coated Donor beads and Glutathione-coated Acceptor beads to each well.
-
Incubate the plate in the dark at room temperature for 60 minutes.
-
-
Data Acquisition:
-
Read the plate using an AlphaScreen-capable microplate reader.
-
-
Data Analysis:
-
Plot the AlphaScreen signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cellular Target Engagement - NanoBRET™ Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay measures the engagement of an inhibitor with its target protein within intact cells.
Principle: This assay utilizes a target protein fused to a NanoLuc® luciferase (the BRET donor) and a cell-permeable fluorescent tracer that binds to the target protein (the BRET acceptor).[6] When the tracer binds to the fusion protein, BRET occurs. A test compound that competes with the tracer for binding to the target will disrupt BRET, leading to a decrease in the signal.[6][7]
Protocol:
-
Cell Preparation:
-
Transfect HEK293 cells with a vector expressing the NanoLuc®-BRD4 or NanoLuc®-PBRM1 fusion protein.
-
Seed the transfected cells into a 96-well plate and incubate for 24 hours.
-
-
Assay Execution:
-
Prepare serial dilutions of the test inhibitors (this compound, JQ1) and the NanoBRET™ tracer in Opti-MEM.
-
Add the diluted inhibitors to the cells, followed by the addition of the tracer.
-
Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor to the wells.
-
-
Data Acquisition:
-
Measure the donor and acceptor emission signals using a BRET-capable plate reader.
-
-
Data Analysis:
-
Calculate the BRET ratio and plot it against the inhibitor concentration to determine the IC50 value for target engagement in a cellular context.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a method to verify target engagement by measuring the thermal stabilization of a target protein upon ligand binding in cells or cell lysates.[8][9]
Principle: The binding of a ligand, such as an inhibitor, can increase the thermal stability of its target protein.[8] In a CETSA experiment, cells are treated with the inhibitor and then heated to various temperatures. The amount of soluble target protein remaining at each temperature is then quantified, typically by Western blotting. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[9]
Protocol:
-
Cell Treatment:
-
Treat cultured cells (e.g., a relevant cancer cell line) with the test inhibitor (this compound or JQ1) or vehicle control for a specified time.
-
-
Heating:
-
Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
-
-
Protein Extraction:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated aggregates by centrifugation.
-
-
Protein Quantification:
-
Quantify the amount of the target protein (BRD4 or PBRM1) in the soluble fraction using Western blotting with specific antibodies.
-
-
Data Analysis:
-
Plot the amount of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve in the presence of the inhibitor confirms target engagement.
-
Mandatory Visualizations
Signaling Pathways
Experimental Workflow
Conclusion
This compound and pan-bromodomain inhibitors represent two distinct strategies for targeting epigenetic regulatory mechanisms. Pan-BET inhibitors have demonstrated broad anti-cancer activity by targeting the BET family of proteins and downregulating key oncogenes like MYC. This compound, as a selective PBRM1 inhibitor, offers a more targeted approach, although its therapeutic potential is still in the early stages of investigation. The lack of significant cellular activity reported for this compound in initial studies highlights the challenges in translating biochemical potency to cellular efficacy and underscores the importance of comprehensive experimental validation.
For researchers and drug developers, the choice between a pan-inhibitor and a selective inhibitor approach depends on the specific biological context and the therapeutic goal. The experimental protocols provided in this guide offer a robust framework for the head-to-head comparison of these and other emerging bromodomain inhibitors, which will be crucial for advancing the field of epigenetic therapy. Future studies directly comparing this compound and pan-BET inhibitors in relevant cancer models are warranted to fully elucidate their respective therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting MYC dependence in cancer by inhibiting BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NanoBRET® Target Engagement BET BRD Assays [promega.sg]
- 7. promegaconnections.com [promegaconnections.com]
- 8. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
GNE-235: A Comparative Analysis of Activity in PBRM1 Wild-Type vs. Mutant Cellular Contexts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the activity of GNE-235, a selective inhibitor of the second bromodomain (BD2) of Polybromo-1 (PBRM1), in the context of wild-type and mutant PBRM1. While direct comparative studies on the cellular effects of this compound in PBRM1 mutant versus wild-type cell lines are not extensively available in the public domain, this document synthesizes the existing biochemical data and discusses the potential cellular implications based on the known functions of PBRM1.
Introduction to PBRM1 and this compound
Polybromo-1 (PBRM1), a key component of the PBAF (Polybromo- and BRG1-associated factor) chromatin remodeling complex, plays a crucial role in regulating gene expression, DNA damage repair, and cell cycle control.[1][2] PBRM1 contains six bromodomains, which are protein modules that recognize and bind to acetylated lysine residues on histones and other proteins, thereby targeting the PBAF complex to specific chromatin regions.[1]
Mutations in PBRM1 are frequently observed in various cancers, with a particularly high incidence in clear cell renal cell carcinoma (ccRCC), where it is the second most commonly mutated gene after VHL.[2][3][4] These mutations are often loss-of-function, leading to a disruption of the PBAF complex and altered gene expression that can promote tumorigenesis.[3]
This compound is a potent and selective small molecule inhibitor targeting the second bromodomain (BD2) of PBRM1.[5] Its selectivity offers a valuable tool for investigating the specific functions of this bromodomain and for exploring potential therapeutic strategies in cancers with PBRM1 alterations.
Biochemical Activity: this compound Selectively Binds Wild-Type PBRM1-BD2
The primary mechanism of action of this compound is its direct and selective binding to the acetyl-lysine binding pocket of PBRM1-BD2. This interaction has been characterized biochemically, revealing a significant difference in affinity for wild-type PBRM1-BD2 compared to a specific mutant.
A key determinant for the high-affinity binding of this compound to PBRM1-BD2 is the presence of a tyrosine residue at position 217 (Y217).[6] Mutating this residue to leucine (Y217L) results in a drastic reduction in binding affinity, highlighting the specificity of the interaction.[6]
| Target | Binding Affinity (Kd) | Reference |
| Wild-Type PBRM1-BD2 | ~3 ± 1 µM | [6] |
| Y217L Mutant PBRM1-BD2 | > 70 µM | [6] |
This stark difference in binding affinity underscores the high selectivity of this compound for the wild-type PBRM1-BD2 protein.
Cellular Activity: A Gap in Direct Comparative Data
Despite the well-defined biochemical profile of this compound, there is a notable absence of publicly available studies directly comparing its cellular activity, such as IC50 values from proliferation or viability assays, in isogenic cell lines differing only in their PBRM1 status (wild-type vs. mutant). One study noted that this compound did not affect the viability of leukemia cell lines, though the PBRM1 status of these cells was not specified.[6] Another publication has suggested this compound and its enantiomer as tools for the initial cellular investigation of the function of PBRM1-BD2.[5]
The lack of comprehensive cellular data makes it challenging to definitively conclude the differential effects of this compound in PBRM1 wild-type versus mutant cells. However, based on its mechanism of action and the known roles of PBRM1, we can infer potential scenarios.
PBRM1 Signaling and Potential Implications of this compound Inhibition
PBRM1, as part of the PBAF complex, influences multiple signaling pathways critical for cellular homeostasis. Its loss or mutation can lead to aberrant activation of pro-tumorigenic pathways. Understanding these pathways provides a framework for postulating the effects of this compound.
In cells with wild-type PBRM1 , this compound, by inhibiting the BD2 domain, could potentially disrupt the recruitment of the PBAF complex to specific genomic loci, thereby modulating the expression of PBRM1-target genes. The phenotypic consequences would depend on the specific cellular context and the importance of BD2-mediated interactions for gene regulation.
In cells with loss-of-function PBRM1 mutations , which often result in the absence of the PBRM1 protein, this compound would be expected to have minimal to no direct effect, as its target is absent. However, in cancers harboring missense mutations within the BD2 domain that do not completely abolish protein expression but may alter its function, the effect of this compound is less predictable without direct experimental evidence.
Experimental Protocols
Detailed experimental protocols for assessing the cellular activity of compounds like this compound are crucial for reproducible research. Below are representative methodologies for key assays.
Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC is a quantitative technique used to measure the thermodynamic parameters of binding interactions.
-
Protein and Compound Preparation : Recombinant PBRM1-BD2 (wild-type or mutant) is purified and dialyzed against the ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP). This compound is dissolved in the same buffer.
-
ITC Experiment : The sample cell of the calorimeter is filled with the PBRM1-BD2 solution (e.g., 20-50 µM). The injection syringe is loaded with the this compound solution (e.g., 200-500 µM).
-
Titration : A series of small injections of this compound into the protein solution are performed at a constant temperature (e.g., 25°C).
-
Data Analysis : The heat change upon each injection is measured. The resulting data is fitted to a suitable binding model to determine the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction.
Cell Viability/Proliferation Assay (e.g., CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP.
-
Cell Plating : PBRM1 wild-type and mutant cells are seeded in 96-well plates at a predetermined density (e.g., 2,000-5,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment : Cells are treated with a serial dilution of this compound (and a vehicle control, e.g., DMSO) for a specified period (e.g., 72 hours).
-
Assay Reagent Addition : The CellTiter-Glo® reagent is added to each well according to the manufacturer's instructions. This lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Signal Detection : Luminescence is measured using a plate reader.
-
Data Analysis : The luminescent signal is normalized to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated using a non-linear regression analysis.
Conclusion and Future Directions
This compound is a highly selective biochemical probe for the second bromodomain of PBRM1, demonstrating a clear preference for the wild-type protein over a Y217L mutant. This selectivity makes it a valuable tool for dissecting the specific roles of PBRM1-BD2 in cellular processes.
However, a significant knowledge gap exists regarding the direct comparative cellular effects of this compound in PBRM1 wild-type versus mutant cells. Future studies employing isogenic cell lines and a range of cellular and molecular assays are imperative to:
-
Determine the on-target effects of this compound in cells with wild-type PBRM1.
-
Evaluate the potential for synthetic lethality or differential sensitivity in cells harboring specific PBRM1 mutations.
-
Elucidate the impact of this compound on the gene expression profiles regulated by PBRM1.
Such studies will be instrumental in validating PBRM1-BD2 as a therapeutic target and in guiding the development of novel therapeutic strategies for PBRM1-mutant cancers.
References
- 1. PBRM1 deficiency oncogenic addiction is associated with activated AKT-mTOR signalling and aerobic glycolysis in clear cell renal cell carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Loss of PBRM1 alters promoter histone modifications and activates ALDH1A1 to drive renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PBRM1 regulates proliferation and the cell cycle in renal cell carcinoma through a chemokine/chemokine receptor interaction pathway | PLOS One [journals.plos.org]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 5. This compound: A Lead Compound Selective for the Second Bromodomain of PBRM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mutational Analysis of PBRM1 and Significance of PBRM1 Mutation in Anti-PD-1 Immunotherapy of Clear Cell Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cellular Thermal Shift Assay (CETSA) for GNE-235 Target Engagement
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Cellular Thermal Shift Assay (CETSA) with alternative methods for validating the target engagement of GNE-235, a selective inhibitor of the second bromodomain (BD2) of Polybromo-1 (PBRM1). PBRM1 is a key component of the PBAF chromatin remodeling complex and a frequently mutated gene in several cancers, making it a critical therapeutic target. Verifying that a compound like this compound reaches and binds to its intracellular target is a crucial step in drug development.
This compound and its Target: PBRM1
This compound is a potent and selective small molecule inhibitor targeting the second bromodomain of PBRM1. PBRM1 is a subunit of the PBAF (Polybromo-associated BRG1/BRM-associated factors) chromatin remodeling complex, a member of the SWI/SNF family. This complex plays a crucial role in regulating gene expression by altering chromatin structure. The bromodomains of PBRM1 are responsible for recognizing and binding to acetylated lysine residues on histones, thereby recruiting the PBAF complex to specific genomic loci. Dysregulation of PBRM1 function due to mutations is implicated in various cancers, including clear cell renal cell carcinoma (ccRCC).
PBRM1 Signaling Pathway and Point of Inhibition by this compound
PBRM1, as part of the PBAF complex, influences multiple downstream signaling pathways by modulating the accessibility of transcription factors to DNA. Its loss or inhibition can impact pathways such as the chemokine/chemokine receptor interaction pathway, the AKT-mTOR signaling pathway, and the NF-κB pathway. This compound exerts its effect by binding to the second bromodomain of PBRM1, preventing its interaction with acetylated histones and thereby disrupting the recruitment and function of the PBAF complex at specific gene promoters.
Cellular Thermal Shift Assay (CETSA): A Powerful Tool for Target Engagement
CETSA is a biophysical assay that allows for the direct assessment of a compound's binding to its target protein in a cellular environment.[1] The principle is based on the ligand-induced thermal stabilization of the target protein. When this compound binds to PBRM1, the resulting protein-ligand complex is more resistant to thermal denaturation and aggregation.
CETSA Experimental Workflow
The general workflow for a CETSA experiment involves treating intact cells with the compound of interest, subjecting the cells to a heat challenge, followed by cell lysis and quantification of the remaining soluble target protein.
Comparison of CETSA with Alternative Target Engagement Assays
Several other biophysical and biochemical assays can be employed to measure the interaction between a small molecule and its protein target. The table below compares CETSA with common alternatives for assessing this compound target engagement.
| Assay | Principle | Advantages | Disadvantages | Representative Data (for similar inhibitors) |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of the target protein in cells. | - Measures target engagement in a physiological, cellular context.- No need for compound or protein labeling.- Can be adapted for high-throughput screening. | - Indirect measurement of binding.- Requires a specific antibody for detection (WB-CETSA).- Not all proteins show a significant thermal shift. | EC50 (ITDR-CETSA): Low µM range for some bromodomain inhibitors. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of a ligand to a protein. | - Direct measurement of binding affinity (Kd).- Provides a complete thermodynamic profile (ΔH, ΔS).- Label-free. | - Requires large amounts of purified protein.- Low throughput.- Sensitive to buffer conditions. | Kd: 0.28 ± 0.02 μM for this compound binding to PBRM1 BD2.[2] |
| Differential Scanning Fluorimetry (DSF) | Measures the change in melting temperature (Tm) of a protein upon ligand binding using a fluorescent dye. | - High-throughput.- Relatively low protein consumption.- Label-free (for the protein and ligand). | - Requires purified protein.- The dye can sometimes interfere with binding.- Indirect measurement of affinity. | ΔTm: 2-10°C for potent bromodomain inhibitors. |
| AlphaScreen | A bead-based proximity assay that measures the inhibition of protein-protein or protein-peptide interactions. | - High-throughput.- Very sensitive.- Homogeneous (no-wash) assay format. | - Requires purified, tagged proteins/peptides.- Prone to interference from colored or quenching compounds.- Indirect measurement of binding. | IC50: Low nM to µM range for various bromodomain inhibitors. |
Experimental Protocols
Isothermal Dose-Response CETSA (ITDR-CETSA) for this compound
This protocol is designed to determine the potency of this compound in stabilizing PBRM1 in intact cells.
1. Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., a human cancer cell line with known PBRM1 expression) in appropriate media.
-
Seed cells in multi-well plates and allow them to attach overnight.
-
Prepare a serial dilution of this compound (e.g., from 0.1 nM to 100 µM) in cell culture medium. Include a vehicle control (e.g., DMSO).
-
Replace the medium in the cell plates with the this compound dilutions and incubate for a defined period (e.g., 1-2 hours) at 37°C.
2. Heat Challenge:
-
Determine the optimal single temperature for the heat challenge by first performing a CETSA melt curve. This temperature should be on the steep part of the melting curve for untreated PBRM1.
-
Place the multi-well plates in a PCR cycler or a water bath pre-heated to the determined temperature for a short duration (e.g., 3-5 minutes).
3. Cell Lysis:
-
Immediately after the heat challenge, lyse the cells by adding a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Incubate on ice to ensure complete lysis.
4. Separation and Quantification:
-
Centrifuge the plates at high speed to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample.
-
Analyze the amount of soluble PBRM1 in each sample by Western blotting using a specific anti-PBRM1 antibody. A loading control (e.g., GAPDH or a protein known to be thermally stable) should also be probed.
-
Quantify the band intensities and plot the normalized soluble PBRM1 fraction against the this compound concentration to determine the EC50 value.
Isothermal Titration Calorimetry (ITC)
1. Sample Preparation:
-
Purify recombinant PBRM1 BD2 protein to a high degree of purity and buffer exchange into a suitable ITC buffer (e.g., PBS or HEPES).
-
Prepare a concentrated stock solution of this compound in the same ITC buffer.
2. ITC Experiment:
-
Load the purified PBRM1 BD2 protein into the sample cell of the ITC instrument.
-
Load the this compound solution into the injection syringe.
-
Perform a series of injections of this compound into the protein solution while monitoring the heat change.
-
A control experiment with this compound injected into buffer alone should be performed to subtract the heat of dilution.
3. Data Analysis:
-
Integrate the heat pulses and fit the data to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
Conclusion
The Cellular Thermal Shift Assay is a robust and physiologically relevant method for confirming the target engagement of this compound with PBRM1 in a cellular context. While other assays like ITC provide direct and detailed thermodynamic information, they lack the in-cell context. The choice of assay will depend on the specific research question, the available resources, and the stage of the drug discovery process. For validating intracellular target binding and potency, ITDR-CETSA is an invaluable tool. A combination of these orthogonal assays will provide the most comprehensive understanding of this compound's interaction with its target.
References
For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of GNE-235 and its related analogs as selective inhibitors of the second bromodomain (BD2) of Polybromo-1 (PBRM1). This document summarizes key performance data, outlines experimental protocols, and visualizes the relevant biological pathways to support ongoing research and development efforts.
This compound has emerged as a valuable chemical probe for investigating the function of PBRM1, a key component of the PBAF chromatin remodeling complex.[1][2] Its selectivity for the second bromodomain of PBRM1 allows for targeted studies of this specific protein-protein interaction.[1][2] This guide offers a head-to-head comparison of this compound with its enantiomeric control, GNE-234, and other notable PBRM1 inhibitors, PB16 and LM146, providing a comprehensive overview of their biochemical and biophysical properties.
Performance Data Comparison
The following table summarizes the binding affinities and selectivities of this compound and its analogs against various bromodomains. This quantitative data allows for a direct comparison of their potency and specificity.
| Compound | Target Bromodomain | Dissociation Constant (Kd) in μM | IC50 in μM | Selectivity Notes |
| This compound | PBRM1-BD2 | 0.28 ± 0.02[2] | - | Selective for PBRM1-BD2.[1][3] |
| GNE-234 | PBRM1-BD2 | > 50 | - | Enantiomeric negative control for this compound.[1] |
| PB16 | PBRM1-BD2 | 2 ± 1[3] | - | Selective for PBRM1-BD2 over SMARCA2/4 bromodomains.[3] |
| LM146 | PBRM1-BD2 | 0.110 | - | Potent pan-inhibitor of PBRM1 bromodomains with selectivity over SMARCA2.[4] |
| PBRM1-BD5 | 0.061 | - | ||
| SMARCA2B | 2.1 | - |
Experimental Protocols
The determination of binding affinities for these compounds relies on robust biophysical techniques. Below are detailed methodologies for Isothermal Titration Calorimetry (ITC), a common method for characterizing inhibitor binding.
Isothermal Titration Calorimetry (ITC) Protocol for Bromodomain Inhibitor Binding
Objective: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of an inhibitor to a bromodomain-containing protein.
Materials:
-
Purified bromodomain protein (e.g., PBRM1-BD2) in a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP).
-
Inhibitor (e.g., this compound) dissolved in the same buffer. A small percentage of DMSO may be used for solubility, ensuring the final concentration is matched between the protein and ligand solutions.
-
Isothermal Titration Calorimeter.
Procedure:
-
Sample Preparation:
-
Prepare the protein solution to a concentration of 20-50 µM in the ITC cell.
-
Prepare the inhibitor solution to a concentration 10-20 fold higher than the protein concentration in the ITC syringe.
-
Ensure both solutions are degassed to prevent air bubbles.
-
-
ITC Experiment Setup:
-
Set the experimental temperature (e.g., 25 °C).
-
Set the stirring speed (e.g., 750 rpm).
-
Program the injection series: typically a single small initial injection (e.g., 0.4 µL) followed by 18-24 larger injections (e.g., 2 µL).
-
-
Data Acquisition:
-
Load the protein solution into the sample cell and the inhibitor solution into the syringe.
-
Equilibrate the system to the set temperature.
-
Initiate the titration experiment. The instrument measures the heat change upon each injection of the inhibitor into the protein solution.
-
-
Data Analysis:
-
Integrate the raw ITC data to obtain the heat change per injection.
-
Subtract the heat of dilution, determined from control titrations of the inhibitor into buffer alone.
-
Fit the integrated and corrected data to a suitable binding model (e.g., one-site binding model) using the instrument's analysis software. This will yield the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.
-
Signaling Pathways and Experimental Workflows
PBRM1 is a critical subunit of the PBAF (Polybromo-associated BRG1/BRM-associated factors) chromatin remodeling complex, a member of the SWI/SNF family.[5] These complexes play a fundamental role in regulating gene expression by altering nucleosome structure. The bromodomains of PBRM1 are responsible for recognizing acetylated lysine residues on histones, thereby targeting the PBAF complex to specific genomic loci.
The following diagrams illustrate the composition of the BAF and PBAF complexes and a simplified experimental workflow for identifying selective bromodomain inhibitors.
Caption: Subunit composition of BAF and PBAF chromatin remodeling complexes.
Caption: Workflow for the discovery of selective bromodomain inhibitors.
PBRM1-containing PBAF complexes have been implicated in various cellular processes, including the regulation of the p53 and NF-κB signaling pathways. Loss of PBRM1 function is frequently observed in clear cell renal cell carcinoma, highlighting its role as a tumor suppressor. The development of selective inhibitors like this compound is crucial for dissecting the specific roles of PBRM1 bromodomains in these pathways and for exploring their therapeutic potential.
References
GNE-235: A Comparative Analysis of Cross-Reactivity and Selectivity
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of GNE-235's cross-reactivity profile against other bromodomain inhibitors, supported by experimental data and detailed methodologies.
This compound is a potent and selective chemical probe targeting the second bromodomain (BD2) of Polybromo-1 (PBRM1), a key component of the PBAF chromatin remodeling complex.[1][2] Its selectivity is crucial for accurately dissecting the biological functions of PBRM1 BD2 in health and disease. This guide summarizes the cross-reactivity data for this compound and compares it with its less active enantiomer, GNE-234, providing a clear picture of its binding profile.
Comparative Selectivity Data
The selectivity of this compound was primarily assessed against a panel of bromodomains using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. The data demonstrates that this compound exhibits significant selectivity for PBRM1 BD2 over other bromodomains, including other PBRM1 bromodomains and those from the highly homologous SMARCA family.
| Target Bromodomain | This compound IC50 (µM) | GNE-234 IC50 (µM) |
| PBRM1(2) | 0.04 | 1.6 |
| PBRM1(1) | >10 | >10 |
| PBRM1(3) | >10 | >10 |
| PBRM1(4) | >10 | >10 |
| PBRM1(5) | 1.8 | >10 |
| PBRM1(6) | >10 | >10 |
| SMARCA2 | >10 | >10 |
| SMARCA4 | >10 | >10 |
| BRD4(1) | >10 | >10 |
| CREBBP | >10 | >10 |
Data sourced from the supplementary information of "this compound: A Lead Compound Selective for the Second Bromodomain of PBRM1".
Experimental Protocols
The following is a detailed methodology for the key experimental assay used to determine the cross-reactivity profile of this compound.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay measures the binding affinity of an inhibitor to a target protein by detecting the disruption of FRET between a donor fluorophore on the target and an acceptor fluorophore on a competing ligand.
Materials:
-
Buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20, and 1 mM DTT.
-
Proteins: His-tagged bromodomain proteins.
-
Peptide: Biotinylated histone H4 acetylated at lysine 8 (H4K8ac).
-
Detection Reagents: Streptavidin-Europium (donor) and anti-His-APC (acceptor).
-
Compound: this compound or GNE-234 serially diluted in DMSO.
Procedure:
-
A solution containing the His-tagged bromodomain protein and the biotinylated histone peptide is prepared in the assay buffer.
-
The test compound (this compound or GNE-234) is added to the protein-peptide mixture in a 384-well plate.
-
The plate is incubated for a set period to allow for binding equilibrium to be reached.
-
A solution containing Streptavidin-Europium and anti-His-APC is added to the wells.
-
The plate is incubated to allow for the binding of the detection reagents.
-
The TR-FRET signal is read on a plate reader with an excitation wavelength of 320 nm and emission wavelengths of 620 nm (Europium) and 665 nm (APC).
-
The ratio of the emission at 665 nm to 620 nm is calculated, and IC50 values are determined from the dose-response curves.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general signaling pathway involving PBRM1 and the workflow of the TR-FRET assay used for cross-reactivity screening.
Caption: PBRM1's role in chromatin remodeling and this compound's inhibitory action.
Caption: Workflow of the TR-FRET assay for inhibitor screening.
References
Safety Operating Guide
Essential Safety and Disposal Guidance for GNE-235
For researchers and professionals in drug development, the proper handling and disposal of investigational compounds like GNE-235 are paramount for laboratory safety and environmental protection. This document provides a comprehensive guide to the operational and disposal procedures for this compound, a selective inhibitor of the second bromodomain of PBRM1.[1]
Storage and Handling
Proper storage is crucial to maintain the integrity and stability of this compound. The following table summarizes the recommended storage conditions for stock solutions.
| Storage Temperature | Shelf Life |
| -80°C | 6 months |
| -20°C | 1 month |
Data derived from product information sheets.[2]
When handling this compound, standard laboratory safety protocols should be strictly followed. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All work with the compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Proper Disposal Procedures for this compound
As a synthetic chemical compound, this compound must be disposed of as hazardous chemical waste. Adherence to institutional, local, and national regulations for chemical waste disposal is mandatory. The following steps provide a general framework for the proper disposal of this compound and associated materials.
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect unused or expired this compound powder in a designated, clearly labeled hazardous waste container. This container must be chemically compatible with the compound and have a secure, leak-proof closure.
-
Liquid Waste: Solutions containing this compound, including experimental media and solvents, should be collected in a separate, labeled hazardous liquid waste container. Do not mix incompatible waste streams. For instance, never mix oxidizing acids with organic chemicals.
-
Contaminated Materials: All materials that have come into contact with this compound, such as pipette tips, gloves, and empty vials, should be disposed of as chemically contaminated waste. Sharps, like needles or broken glass, must be placed in a designated, puncture-resistant sharps container labeled for chemical contamination.[3]
Step 2: Labeling and Storage of Waste
-
All waste containers must be clearly and accurately labeled with "Hazardous Waste" and the full chemical name "this compound". The label should also include the accumulation start date and any known hazards.
-
Store waste containers in a designated satellite accumulation area within the laboratory.[4] This area should be secure, well-ventilated, and equipped with secondary containment to prevent spills.
Step 3: Waste Removal
-
Arrange for the collection of hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.
-
Do not dispose of this compound down the drain or in regular trash.[5] Evaporation of chemical waste is also not a permissible disposal method.[5]
Step 4: Decontamination of Glassware
-
Glassware that has been in contact with this compound should be decontaminated before reuse. This can typically be achieved by rinsing with an appropriate solvent, followed by a triple rinse with water. The solvent rinse and the initial water rinse should be collected as hazardous liquid waste.
Mechanism of Action: PBRM1 Inhibition
This compound is a selective inhibitor of the second bromodomain of PBRM1 (Polybromo-1).[1] PBRM1 is a key subunit of the PBAF (Polybromo-associated BRG1-associated factor) chromatin remodeling complex, which is a type of SWI/SNF complex.[6] These complexes play a crucial role in regulating gene expression by altering the structure of chromatin, making DNA more or less accessible to transcription factors.[6] By inhibiting a bromodomain of PBRM1, this compound prevents the PBAF complex from properly interacting with acetylated histones, thereby disrupting its chromatin remodeling function and affecting the expression of target genes.[6]
References
- 1. This compound - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Mutational Analysis of PBRM1 and Significance of PBRM1 Mutation in Anti-PD-1 Immunotherapy of Clear Cell Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. PBRM1 regulates proliferation and the cell cycle in renal cell carcinoma through a chemokine/chemokine receptor interaction pathway | PLOS One [journals.plos.org]
- 6. What are PBRM1 inhibitors and how do they work? [synapse.patsnap.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
